5-Bromo-6-chloropyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-05-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to 5-Bromo-6-chloropyridine-3-sulfonyl chloride Synthesis
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
This compound (CAS No. 216394-05-7) is a highly functionalized heterocyclic compound of significant interest in modern synthetic chemistry.[1] Its strategic value lies in its role as a versatile intermediate for introducing the 5-bromo-6-chloropyridin-3-sulfonyl moiety into complex molecular architectures. This structural motif is pivotal in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[2] The compound's reactivity, governed by the sulfonyl chloride group and further functionalization potential at its halogenated positions, makes it a critical building block for medicinal chemists and process development scientists.
This guide provides a comprehensive overview of a robust and scalable synthesis route, grounded in established chemical principles. We will delve into the synthesis of the key amine precursor and its subsequent conversion to the target sulfonyl chloride via a modified Sandmeyer reaction, emphasizing the mechanistic rationale and process optimization insights that ensure reproducibility and safety.
Part 1: Retrosynthetic Strategy & Precursor Synthesis
A logical retrosynthetic analysis identifies 5-bromo-6-chloro-pyridin-3-amine as the immediate precursor. The sulfonyl chloride functional group can be reliably installed from an amino group via diazotization followed by a copper-catalyzed reaction with a sulfur dioxide source.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 5-Bromo-6-chloro-pyridin-3-amine
The synthesis of the key precursor, 5-bromo-6-chloro-pyridin-3-amine (CAS No. 130284-53-6), is a critical upstream process that dictates the overall efficiency.[4] While various routes are conceivable, a field-proven approach begins with commercially available 2-amino-5-bromopyridine. This multi-step process is designed for regiochemical control.
A well-documented pathway involves the following sequence:
-
Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromopyridine.
-
Reduction: Conversion of the nitro group to an amine.
-
Deamination/Halogenation: Replacement of the 2-amino group with a chloro substituent.
This sequence ensures the correct placement of the substituents required for the final product. An analogous, well-documented procedure for creating 2,3-diamino-5-bromopyridine from 2-amino-5-bromopyridine highlights the feasibility of the initial nitration and reduction steps.[5] The final deamination and chlorination can be achieved via a Sandmeyer-type reaction on the 2-amino group.
Part 2: The Core Transformation: Modified Sandmeyer Chlorosulfonylation
The conversion of 5-bromo-6-chloro-pyridin-3-amine to the target sulfonyl chloride is achieved through a modified Sandmeyer reaction, a powerful method for transforming aromatic amines into a wide array of functional groups.[6] This process involves two main stages: the in situ formation of a diazonium salt and its subsequent copper-catalyzed reaction with a source of sulfur dioxide.
Mechanistic Deep Dive & Causality
The reaction proceeds via a radical-nucleophilic aromatic substitution pathway. Understanding the "why" behind each reagent is crucial for process control and troubleshooting.
-
Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), leading to a cascade that culminates in the formation of an aryl diazonium salt (Ar-N₂⁺). This moiety is an excellent leaving group due to the immense stability of the dinitrogen (N₂) molecule that is released.[3]
-
Copper-Catalyzed Chlorosulfonylation: The diazonium salt is then introduced to a solution containing a sulfur dioxide source and a copper(I) catalyst (CuCl).
-
SO₂ Source: While gaseous SO₂ can be used, it is operationally challenging. A safer and more practical approach for lab and scale-up operations is to use thionyl chloride (SOCl₂) in an aqueous medium, which serves as a controlled source of SO₂.[6] An alternative, modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid, stable SO₂ surrogate.[7][8]
-
Catalyst Role: Copper(I) initiates a single-electron transfer (SET) to the diazonium salt. This reduces the diazonium species, causing the expulsion of N₂ gas and generating an aryl radical. This radical then reacts with SO₂, and subsequent reaction with a chloride source (from CuCl₂ formed in the catalytic cycle) yields the final aryl sulfonyl chloride and regenerates the Cu(I) catalyst.
-
Caption: Simplified mechanism of the modified Sandmeyer reaction.
Field-Proven Protocol: An Aqueous Process Approach
Traditional Sandmeyer reactions often use acetic acid, but an aqueous process offers significant advantages in safety, scalability, and product isolation.[6] The low solubility of the resulting aryl sulfonyl chloride in the aqueous acidic medium causes it to precipitate directly, protecting it from hydrolysis and simplifying isolation.[6]
Table 1: Reagent Roles and Quantities
| Reagent | Role | Typical Molar Eq. | Rationale |
| 5-Bromo-6-chloro-pyridin-3-amine | Starting Material | 1.0 | The key precursor providing the aromatic core. |
| Hydrochloric Acid (36%) | Acid Source | 6.0 - 12.0 | Forms the amine hydrochloride salt and generates HNO₂ from NaNO₂.[6] |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.05 - 1.1 | Reacts with HCl to form nitrous acid in situ. A slight excess ensures full conversion.[9] |
| Thionyl Chloride (SOCl₂) | SO₂ Source | ~2.0 | Hydrolyzes in the aqueous media to provide a steady supply of SO₂ for the reaction.[6] |
| Copper(I) Chloride (CuCl) | Catalyst | 0.05 - 0.1 | Facilitates the single-electron transfer to initiate the radical reaction.[10] |
| Water | Solvent | - | Enables precipitation of the insoluble product, enhancing yield and simplifying workup.[6] |
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from established procedures for aryl sulfonyl chloride synthesis and should be performed by qualified personnel with appropriate safety precautions.[6]
1. Preparation of the SO₂/Catalyst Solution: a. To a jacketed reactor equipped with mechanical stirring and temperature control, add water (approx. 10 volumes relative to the amine). b. Cool the water to 0 °C. Cautiously add thionyl chloride (2.0 eq.) dropwise, maintaining the temperature between 0-7 °C. c. Once the addition is complete, add copper(I) chloride (0.1 eq.) to the solution. Maintain the temperature at 0 °C.
2. Diazotization of the Amine: a. In a separate vessel, add 5-bromo-6-chloro-pyridin-3-amine (1.0 eq.) to concentrated hydrochloric acid (approx. 7 volumes). Stir to form a slurry. b. Cool the amine slurry to -5 °C using an ice/acetone bath. c. Prepare a solution of sodium nitrite (1.1 eq.) in water (approx. 2 volumes). d. Add the sodium nitrite solution dropwise to the amine slurry over 45-60 minutes, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C. e. After complete addition, stir the resulting diazonium salt slurry for an additional 15 minutes at -5 °C.
3. The Sandmeyer Reaction: a. Slowly add the cold diazonium salt slurry from Step 2 to the SO₂/catalyst solution from Step 1 over 90-120 minutes. b. Critically maintain the reaction temperature between -3 °C and 0 °C throughout the addition. A solid product will begin to precipitate. c. After the addition is complete, continue to agitate the reaction mixture at 0 °C for at least 75 minutes to ensure the reaction goes to completion.
4. Product Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the filter cake thoroughly with cold water (3 x 5 volumes) to remove residual acids and salts. c. Dry the product under vacuum at a temperature below 35 °C to yield this compound as a solid. The product is often of sufficient purity (>98%) for subsequent steps without further purification.[6]
Safety and Handling: A Self-Validating System
Trustworthiness in any protocol stems from its inherent safety and reproducibility.
-
Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a well-ventilated fume hood. Aryl diazonium salts are potentially explosive, especially when isolated and dried. The in situ generation and immediate consumption in a continuous or semi-batch process is a critical safety feature of this protocol.[7]
-
Thermal Control: The diazotization and Sandmeyer reactions are exothermic. Strict temperature control is paramount to prevent runaway reactions and the decomposition of the unstable diazonium intermediate.
-
Off-Gassing: The reaction releases N₂, SO₂, and HCl gases. The reactor must be vented to a suitable scrubbing system.
Conclusion
The synthesis of this compound is a multi-step process culminating in a highly efficient and scalable modified Sandmeyer reaction. By leveraging an aqueous process, the synthesis becomes safer and more environmentally benign, with the added benefit of simplified product isolation. The key to success lies in the precise control of reaction parameters, particularly temperature, during the formation and reaction of the diazonium salt intermediate. This guide provides the fundamental principles and a practical, field-tested framework for researchers and drug development professionals to confidently produce this valuable synthetic building block.
References
- 1. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 2. This compound [myskinrecipes.com]
- 3. cbijournal.com [cbijournal.com]
- 4. 3-Amino-5-bromo-6-chloropyridine | [frontierspecialtychemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
physicochemical properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Introduction
This compound is a pivotal heterocyclic intermediate compound, extensively utilized by researchers and drug development professionals. Its importance lies in its unique molecular architecture, featuring a pyridine ring substituted with bromine, chlorine, and a highly reactive sulfonyl chloride functional group. This trifecta of functionalities makes it a versatile building block for introducing the 5-bromo-6-chloropyridin-3-sulfonyl moiety into more complex molecules. This guide offers a comprehensive exploration of its core physicochemical properties, reactivity, synthesis, and handling protocols, providing a crucial resource for its effective application in pharmaceutical and agrochemical research.
Core Physicochemical Characteristics
The utility of this compound in complex chemical syntheses is dictated by its distinct physical and chemical properties. These attributes influence its reactivity, storage requirements, and appropriate handling procedures.
Identity and Structure
-
Chemical Name: this compound
The structural arrangement, with its reactive sulfonyl chloride group and halogenated pyridine core, is fundamental to its role in medicinal and agricultural chemistry, particularly in the design of kinase inhibitors and fungicides.[4]
Quantitative Properties Summary
A summary of the key quantitative physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| Appearance | Off-white to faint yellow solid | [3] |
| Purity | ≥95.0% | [2][3] |
| Boiling Point | 352.8 °C at 760 mmHg | [4] |
| Storage Conditions | 2-8°C, sealed, dry environment | [4] |
Reactivity Profile and Chemical Stability
The reactivity of this compound is dominated by the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, making the compound an excellent reactant for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.
The compound is moisture-sensitive.[5] The sulfonyl chloride group can readily hydrolyze upon contact with water, yielding the corresponding sulfonic acid. This reaction not only consumes the starting material but can also introduce impurities into the reaction mixture. Therefore, all handling and reactions should be conducted under anhydrous conditions.
Due to the presence of bromo and chloro substituents, this molecule is also a valuable substrate for various cross-coupling reactions, enabling selective functionalization and the assembly of complex molecular frameworks.[4]
Synthesis and Manufacturing Pathway
This compound is not a naturally occurring compound; it is synthesized in a laboratory or industrial setting. The primary route involves the chlorination of its carboxylic acid precursor, 5-Bromo-6-chloronicotinic acid.[6]
The choice of chlorinating agent is a critical factor that influences the reaction's efficiency and byproduct profile. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.[6] The reaction is often facilitated by a catalytic amount of N,N-dimethylformamide (DMF).[7]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol outlines the laboratory-scale synthesis from the corresponding nicotinic acid.
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[6]
-
Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used in subsequent steps without further purification.[6]
Analytical Characterization
To ensure the quality and purity of this compound for research and development, rigorous analytical testing is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing purity and confirming the structural integrity of the compound.[6][7]
Protocol: Purity Determination by HPLC
-
Preparation of Standard: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Preparation of Sample: Prepare a sample solution of the synthesized product at approximately the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject both the standard and sample solutions. Compare the retention time of the major peak in the sample to that of the standard to confirm identity. Calculate the purity of the sample based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Safety, Handling, and Storage
Due to its reactive and hazardous nature, strict safety protocols must be followed when handling this compound. The safety data for the closely related 5-Bromopyridine-3-sulfonyl chloride indicates that it is a corrosive material that reacts violently with water.[5] Similar precautions are warranted for the title compound.
-
Hazard Statements: The precursor, 5-bromo-6-chloronicotinic acid, is known to cause skin irritation (H315) and serious eye irritation (H319).[8]
-
Precautionary Measures:
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid breathing dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[4] Keep away from moisture and incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[5]
-
Conclusion
This compound stands out as a highly valuable and reactive intermediate in modern chemical synthesis. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable tool for developing novel pharmaceuticals and agrochemicals. A thorough understanding of its characteristics, synthesis, and handling requirements, as detailed in this guide, is paramount for any scientist aiming to leverage its full potential while ensuring laboratory safety and experimental success.
References
- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. CAS#:216394-05-7 | this compound | Chemsrc [chemsrc.com]
- 3. 5-Bromo-6-chloropyridine-3-sulphonyl chloride | CymitQuimica [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Bromo-6-chloropyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-6-chloropyridine-3-sulfonyl chloride, identified by the CAS number 216394-05-7 , is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and agrochemical research.[1][2][3] Its strategic substitution pattern, featuring a reactive sulfonyl chloride group and two distinct halogen atoms on the pyridine ring, renders it a valuable intermediate for the synthesis of complex molecular architectures. The sulfonyl chloride moiety serves as a key functional handle for the formation of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities. Concurrently, the bromo and chloro substituents offer orthogonal sites for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and lead optimization.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of its synthesis, its characteristic reactivity, and its applications as a pivotal building block in the development of novel therapeutic agents and agrochemicals.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. The key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 216394-05-7 | [1][2][3] |
| Molecular Formula | C₅H₂BrCl₂NO₂S | [1][4] |
| Molecular Weight | 290.95 g/mol | [1][4] |
| Appearance | Off-white to faint yellow solid | [4] |
| Boiling Point | 352.8 °C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not widely detailed in readily accessible literature, suggesting its status as a specialized reagent. However, based on established methodologies for the preparation of analogous pyridine sulfonyl chlorides, a robust two-step synthetic sequence can be proposed. This pathway commences with the synthesis of the key precursor, 5-bromo-6-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality.
Part 1: Synthesis of the Precursor, 5-Bromo-6-chloro-3-aminopyridine
A plausible and efficient route to 5-bromo-6-chloro-3-aminopyridine involves the selective halogenation and subsequent amination of a suitable pyridine precursor. While a direct, one-pot synthesis is not readily found, a multi-step approach starting from 3-aminopyridine is a logical strategy.
Experimental Protocol: Synthesis of 5-Bromo-6-chloro-3-aminopyridine
This protocol is a proposed synthetic route based on analogous reactions and may require optimization.
Step 1a: Bromination of 3-Aminopyridine
The initial step involves the bromination of 3-aminopyridine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Dissolve 3-aminopyridine in a suitable solvent, such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period.
-
Neutralize the reaction mixture and extract the product, 3-amino-5-bromopyridine.
Step 1b: Chlorination of 3-Amino-5-bromopyridine
The subsequent chlorination at the 6-position can be achieved through various methods, including the use of a chlorinating agent like N-chlorosuccinimide (NCS).
-
Dissolve 3-amino-5-bromopyridine in an appropriate solvent (e.g., dichloromethane).
-
Add N-chlorosuccinimide portion-wise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction mixture to isolate the crude 5-bromo-6-chloro-3-aminopyridine.
-
Purify the product by column chromatography or recrystallization.
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including a sulfonyl chloride. This transformation proceeds via a diazonium salt intermediate.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Suspend 5-bromo-6-chloro-3-aminopyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt (e.g., cuprous chloride).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution while maintaining vigorous stirring and low temperature.
-
The reaction will likely evolve nitrogen gas.
-
After the addition is complete, allow the reaction to stir for an extended period, gradually warming to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Caption: Proposed synthetic pathway for this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of its sulfonyl chloride group and the presence of two distinct halogen atoms.
Sulfonamide Formation
The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical agents.[1] The general reaction is depicted below:
Caption: General reaction for the formation of sulfonamides.
This reactivity allows for the incorporation of the 5-bromo-6-chloropyridyl scaffold into a diverse array of molecules, enabling the exploration of structure-activity relationships in drug discovery programs.
Cross-Coupling Reactions
The presence of both a bromine and a chlorine atom on the pyridine ring provides opportunities for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions allows for a stepwise and controlled elaboration of the pyridine core. This is particularly valuable for the late-stage functionalization of complex molecules, a key strategy in modern drug discovery.
Applications as a Bioactive Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of a sulfonamide group and halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of this compound have been investigated for a range of biological activities, including their potential as:
-
Herbicides and Fungicides: The compound is used as an intermediate in the synthesis of agrochemicals.[1]
-
Kinase Inhibitors: The pyridine sulfonamide motif is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.
-
Antimicrobial and Antiviral Agents: The diverse functionalities of this scaffold allow for the synthesis of compounds with potential antimicrobial and antiviral properties.
Safety and Handling
As with all reactive chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride group. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its trifunctional nature, comprising a reactive sulfonyl chloride and two distinct halogen atoms on a pyridine core, provides a powerful platform for the generation of diverse and complex molecules. The synthetic routes and reactivity patterns outlined in this guide are intended to provide researchers and scientists in the fields of drug discovery and agrochemical development with the foundational knowledge to effectively utilize this potent reagent in their research endeavors. As the demand for novel and effective therapeutic and agricultural agents continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play a crucial role in the innovation pipeline.
References
Spectral Analysis of 5-Bromo-6-chloropyridine-3-sulfonyl chloride: A Technical Guide for Researchers
Introduction
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid pyridine core, adorned with highly electronegative bromine, chlorine, and a sulfonyl chloride moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. The sulfonyl chloride group, in particular, is a versatile functional handle for the introduction of various substituents, enabling the exploration of structure-activity relationships.
This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct, publicly available spectra for this specific compound are scarce, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques necessary to identify and characterize this and similar molecules.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and the disposition of its substituents.
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents. The highly electronegative chlorine, bromine, and sulfonyl chloride groups will deshield the ring protons, causing them to resonate at a lower field (higher ppm).
-
H-2 and H-4 Protons: The protons at positions 2 and 4 of the pyridine ring are expected to appear as distinct signals. Due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group at position 3, the proton at position 2 (H-2) and the proton at position 4 (H-4) will be significantly deshielded. We can predict their approximate chemical shifts based on data for similar substituted pyridines. For instance, in pyridine-3-sulfonyl chloride, the proton at C2 appears around 9.0 ppm. The presence of additional halogens in our target molecule will likely shift these protons even further downfield.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 9.1 - 9.3 |
| H-4 | 8.8 - 9.0 |
Causality Behind Predictions: The predicted downfield shifts are a direct consequence of the inductive electron withdrawal by the chlorine, bromine, and sulfonyl chloride substituents. This withdrawal of electron density decreases the shielding of the protons, causing them to resonate at higher frequencies.
The ¹³C NMR spectrum will provide a more detailed picture of the carbon skeleton. The spectrum is expected to show five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the nature and position of the substituents.
-
Carbon Chemical Shifts: The carbons directly attached to the electronegative substituents (C-3, C-5, and C-6) will be significantly influenced. The carbon bearing the sulfonyl chloride group (C-3) is expected to be deshielded. Similarly, the carbons attached to bromine (C-5) and chlorine (C-6) will also experience downfield shifts, though the effect of halogens on carbon chemical shifts can be more complex than on proton shifts. The chemical shifts of substituted pyridines can be estimated using additivity rules, though these are approximations.[1][2]
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 155 - 160 |
Causality Behind Predictions: The predicted chemical shifts are based on the known effects of chloro, bromo, and sulfonyl chloride groups on the chemical shifts of aromatic carbons. The carbon atoms directly bonded to these electron-withdrawing groups are generally deshielded.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a distinct molecular ion peak. Due to the presence of chlorine and bromine, this peak will be accompanied by characteristic isotopic peaks. The fragmentation pattern will likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the pyridine ring.
-
Molecular Ion (M+): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₅H₂BrCl₂NO₂S). The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and characteristic isotopic pattern for the molecular ion.
-
Key Fragments:
-
[M - SO₂Cl]+: Loss of the sulfonyl chloride radical is a common fragmentation pathway for sulfonyl chlorides.
-
[M - Cl]+: Loss of a chlorine radical.
-
[M - Br]+: Loss of a bromine radical.
-
Further fragmentation of the pyridine ring would lead to smaller charged species.
-
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]+ | 291 (with characteristic isotopic pattern) |
| [M - SO₂Cl]+ | 192 |
| [M - Cl]+ | 256 |
| [M - Br]+ | 212 |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for this compound.
NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice for this type of compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 16 ppm (centered around 6 ppm)
-
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C) would be:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: 200-250 ppm (centered around 100 ppm)
-
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]
-
Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
-
GC-MS Analysis (for volatile compounds):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Typical GC-MS parameters:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).
-
Ionization mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass range: m/z 50-500.
-
-
-
Direct Infusion ESI-MS (for less volatile compounds):
-
If the compound is not sufficiently volatile for GC-MS, Electrospray Ionization (ESI) can be used.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: A typical workflow for NMR data acquisition and analysis.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The structural elucidation of novel compounds such as this compound is fundamental to the advancement of drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this molecule. By understanding the expected NMR and MS data, and by following robust experimental protocols, researchers can confidently identify and characterize this and other related compounds. The interplay of substituent effects on the pyridine ring makes for a rich spectroscopic challenge, and a thorough analysis using the techniques described herein is essential for unambiguous structure determination.
References
An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a trifunctionalized pyridine derivative with the molecular formula C₅H₂BrCl₂NO₂S and a molecular weight of 290.95 g/mol .[1][2] The core of the molecule is a pyridine ring, substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 3-position.
Key Structural Features:
-
Pyridyl Core: The aromatic pyridine ring provides a rigid scaffold and influences the electronic properties of the substituents.
-
Halogen Substituents: The presence of both bromine and chlorine atoms offers multiple sites for further functionalization, particularly through cross-coupling reactions.[3]
-
Sulfonyl Chloride Group: This highly reactive functional group is a key feature for synthetic applications, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 216394-05-7 | [1] |
| Molecular Formula | C₅H₂BrCl₂NO₂S | [1] |
| Molecular Weight | 290.95 g/mol | [1] |
| Appearance | Off-white to faint yellow solid | [1] |
A diagram illustrating the molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
A general and widely applicable method for the preparation of aryl sulfonyl chlorides involves the diazotization of an arylamine, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst (the Sandmeyer reaction). An aqueous process for the formation of a similar compound, 2-chloropyridine-3-sulfonyl chloride, has been reported and could likely be adapted.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
The high reactivity of the sulfonyl chloride group makes this compound a versatile intermediate. It is expected to readily undergo nucleophilic substitution at the sulfur atom with a variety of nucleophiles, including:
-
Amines: to form sulfonamides.
-
Alcohols and Phenols: to form sulfonate esters.
-
Water: leading to hydrolysis to the corresponding sulfonic acid.
These reactions are fundamental to its application in the synthesis of more complex molecules with potential biological activity.[2]
Precursor: 5-Bromo-6-chloronicotinic Acid
The direct precursor to the corresponding sulfonic acid, and subsequently the sulfonyl chloride, is often the carboxylic acid derivative, 5-bromo-6-chloronicotinic acid.
Synthesis of 5-Bromo-6-chloronicotinic Acid:
A common laboratory preparation involves the treatment of 5-bromo-6-hydroxynicotinic acid with a chlorinating agent. A detailed protocol is as follows:
Experimental Protocol:
-
To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After completion, carefully pour the reaction mixture into ice water with continuous stirring for 2 hours.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in ethyl acetate and dry over anhydrous sodium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.[5]
¹H NMR Data for 5-Bromo-6-chloronicotinic Acid (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.53 | d | 2.02 | H-4 |
| 8.85 | d | 2.02 | H-2 |
| 13.57 | s | - | -COOH |
(Source: ChemicalBook, 2025)[5]
Analytical Characterization (Predicted)
While experimental spectra for this compound are not available, predictions can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl chloride, chloro, and bromo substituents.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group would likely appear at the lowest field.
Mass Spectrometry (Predicted):
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 290.95 g/mol . Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (SO₂Cl), chlorine, and bromine atoms.
Applications in Drug Discovery and Agrochemical Research
This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety is a key functional group for the introduction of the substituted pyridyl scaffold into target structures.
This compound and its derivatives are of significant interest in:
-
Pharmaceutical Research: As intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The pyridine scaffold is a common feature in many approved drugs.
-
Agrochemical Development: In the creation of novel herbicides and fungicides.[2][3] The reactivity of the sulfonyl chloride allows for the facile generation of libraries of compounds for biological screening.
The presence of two distinct halogen atoms allows for selective and sequential functionalization using various cross-coupling methodologies, further enhancing its utility in combinatorial chemistry and the generation of molecular diversity.[3]
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a synthetic intermediate. While a comprehensive experimental characterization is not publicly available, this guide has provided an in-depth overview of its molecular structure, predicted properties, and likely synthetic routes based on established chemical principles and data from closely related compounds. The strategic placement of bromo, chloro, and sulfonyl chloride functional groups makes it a valuable tool for medicinal chemists and researchers in the life sciences for the construction of complex and potentially bioactive molecules. Further research to fully characterize this compound would be of great benefit to the scientific community.
References
Synthesis of Pyridine-Sulfonyl Chlorides: Establishing the Foundation
An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Pyridine Ring
For researchers, scientists, and drug development professionals, pyridine-sulfonyl chlorides represent a class of exceptionally versatile chemical intermediates. Their unique structure, which marries the highly electrophilic sulfonyl chloride moiety with the electron-deficient pyridine ring, makes them powerful building blocks in the synthesis of complex molecules.[1] This guide provides an in-depth exploration of the synthesis, stability, and characteristic reactivity of these reagents, offering field-proven insights into their application in modern organic chemistry, particularly within pharmaceutical and materials science contexts.[2][3][4]
The synthetic route to a pyridine-sulfonyl chloride is a critical first step that dictates purity, yield, and scalability. The choice of method often depends on the desired isomer (2-, 3-, or 4-substituted) and the availability of starting materials.
Common Synthetic Pathways
Several robust methods have been established for the synthesis of pyridine-sulfonyl chlorides:
-
From Aminopyridines (Sandmeyer-type Reaction): This is a widely employed and often high-yielding method. It involves the diazotization of a corresponding aminopyridine using reagents like sodium nitrite in an acidic medium, followed by a reaction with sulfur dioxide in the presence of a copper chloride catalyst.[5][6] This approach is valued for its relatively mild conditions and is considered a "green chemistry" alternative to methods using harsher reagents.[6]
-
From Pyridine-sulfonic Acids: A traditional and straightforward approach involves the direct chlorination of a pyridine-sulfonic acid.[7] Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) often in conjunction with phosphorus oxychloride (POCl₃).[5] While effective, this method can involve harsh conditions and the handling of corrosive reagents.
-
From Pyridyl Disulfides or Sulfinates: The pyridine-2-sulfonyl chloride isomer, known for its instability, is often generated in situ.[8][9] A common precursor is 2,2'-dipyridyl disulfide, which can be treated with chlorine to yield the desired sulfonyl chloride.[8][10] Alternatively, sodium pyridine-2-sulfinate can be reacted with N-chlorosuccinimide (NCS) to generate the sulfonyl chloride under mild conditions.[10]
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Isomer Suitability | Key Advantages | References |
| Sandmeyer-type | Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | 2-, 3-, 4- | High yield, mild conditions, "green" aspects | [5][6][11] |
| Chlorination | Pyridine-sulfonic acid | PCl₅, POCl₃ | 3-, 4- | Direct, well-established | [5][12] |
| Halogenation | Dipyridyl disulfide | Cl₂ or Br₂ | 2- | Good for generating unstable isomer | [8][10] |
| Oxidation | Sodium pyridinesulfinate | N-Chlorosuccinimide (NCS) | 2- | Mild conditions, in situ generation | [10] |
Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride via Diazotization
This protocol is adapted from established green chemistry methods for producing pyridine-3-sulfonyl chloride from 3-aminopyridine.[6][11][13]
Step 1: Preparation of the Diazonium Salt
-
In a reactor cooled to -10°C, add 74.39 kg of 36% hydrochloric acid.
-
Add 20 kg of 3-aminopyridine to the cooled acid. Maintain the temperature below -5°C.
-
Slowly add a pre-prepared aqueous solution of sodium nitrite (14.67 kg of NaNO₂ in 30 kg of water) dropwise. Critically, the reaction temperature must be maintained at or below 5°C throughout the addition.
-
After the addition is complete, the resulting diazonium salt solution is kept at 5°C and used immediately in the next step.
Step 2: Sulfonylation Reaction
-
In a separate, larger reactor, add 300-500 kg of water and cool to between -10°C and 0°C.
-
Introduce sulfur dioxide gas (approx. 200 kg) or add thionyl chloride dropwise (approx. 101-126 kg) while ensuring the temperature does not exceed 8°C.[6]
-
Once the addition is complete, add a catalytic amount of cuprous chloride (approx. 211 g).
-
Slowly add the diazonium salt solution from Step 1 to this reactor. The temperature during this addition should be carefully controlled at approximately -3°C to 0°C.
-
After the addition is complete, allow the reaction to stir overnight at 0-5°C.[5]
Step 3: Work-up and Isolation
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution, water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to remove the dichloromethane, yielding the final product, pyridine-3-sulfonyl chloride. A typical yield for this process is over 80%.[6]
Physicochemical Properties, Stability, and Handling
Pyridine-sulfonyl chlorides are reactive compounds that require careful handling. Their stability is heavily influenced by the position of the sulfonyl chloride group and environmental conditions.
-
Physical State: They are typically encountered as colorless to pale yellow or brown liquids or crystalline solids.[7][14]
-
Moisture Sensitivity: The most significant chemical property is their high reactivity towards water. They readily hydrolyze to form the corresponding pyridine-sulfonic acid and hydrochloric acid, rendering them inactive for sulfonylation reactions.[7][13][15] Therefore, all manipulations must be conducted under anhydrous conditions.
-
Isomer-Specific Stability: Pyridine-2-sulfonyl chloride is notably unstable and is often generated and used immediately in situ.[8][9] The 3- and 4- isomers are significantly more stable and can be isolated and stored, although they remain moisture-sensitive.
-
Safety Precautions: These compounds are corrosive and cause severe skin and eye burns.[13][14][16] Inhalation may cause respiratory irritation.[14][17] Handling should always occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
Data Presentation: Physical Properties of Pyridine-sulfonyl Chloride Isomers
| Property | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride | Pyridine-4-sulfonyl Chloride |
| CAS Number | 66715-65-9[10] | 16133-25-8[5] | 134479-04-2 |
| Molecular Formula | C₅H₄ClNO₂S[10] | C₅H₄ClNO₂S[5] | C₅H₄ClNO₂S |
| Molecular Weight | 177.61 g/mol [10] | 177.61 g/mol [5] | 177.61 g/mol |
| Appearance | Yellow powder[10] | Clear pale yellow liquid[14] | Brown powder |
| Boiling Point | ~284 °C[9] | ≥ 284 °C[14] | 284 °C |
| Flash Point | 126 °C[9] | 125.7 °C[14] | 126 °C |
Core Reactivity and Mechanistic Overview
The reactivity of a pyridine-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. The electron-withdrawing effect of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur, making it an excellent target for nucleophiles. The reaction proceeds via a classical nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
Visualization: General Mechanism of Nucleophilic Substitution
Caption: Nucleophilic attack on the electrophilic sulfur center.
Key Reactions and Synthetic Applications
The electrophilic nature of pyridine-sulfonyl chlorides allows them to participate in a wide range of transformations, making them indispensable reagents.
A. Nucleophilic Substitution: The Workhorse Reaction
This is the most common and synthetically valuable reaction pathway.[1][3]
-
Formation of Sulfonamides: The reaction with primary or secondary amines to form sulfonamides is arguably the most important application, as the sulfonamide motif is prevalent in a vast number of pharmacologically active compounds.[1][18] This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct.
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters.[1][3] These esters are not only stable functional groups but can also serve as effective leaving groups in subsequent cross-coupling reactions.[18]
-
Reactions with Other Nucleophiles: Pyridine-sulfonyl chlorides react with a variety of other nucleophiles. For instance, reaction with hydrazine affords the corresponding sulfonyl hydrazide, while reaction with sodium azide yields a sulfonyl azide, both of which are useful intermediates for further chemical elaboration.[19]
Experimental Protocol: Synthesis of a Pyridinesulfonamide
This protocol describes a general procedure for the synthesis of an N-aryl-pyridinesulfonamide from a pyridine-2-sulfonyl chloride generated in situ.[10]
-
Generation of Sulfonyl Chloride: To a suspension of sodium 2-pyridinesulfinate (0.291 mmol) in dichloromethane (3 ml), add N-chlorosuccinimide (0.291 mmol). Stir the mixture for 1 hour at room temperature. The reaction mixture can be filtered through a short plug of Celite to remove solids.
-
Sulfonylation: To the crude sulfonyl chloride solution, add the desired amine (e.g., an aminophenyl derivative, 0.146 mmol, 0.5 eq) followed by pyridine (0.437 mmol, 3 eq) as a base and catalyst.
-
Reaction: Stir the mixture for 3 hours at ambient temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with methanol. Concentrate the crude mixture and redissolve in a suitable solvent (e.g., methanol or ethyl acetate). The product can then be purified via standard methods such as reversed-phase HPLC or silica gel chromatography.
B. Reduction to Thiols
The sulfonyl chloride group can be reduced to the corresponding thiol. Reagents such as triphenylphosphine in toluene provide an efficient method for this transformation, yielding aryl thiols which are valuable synthetic intermediates.[20]
C. Precursors for Palladium-Catalyzed Cross-Coupling
While sulfonyl chlorides themselves are not typically used directly in cross-coupling, they are excellent precursors to pyridine sulfinates. These sulfinates are stable, easy-to-prepare nucleophilic partners for palladium-catalyzed Suzuki-type cross-coupling reactions with aryl and heteroaryl halides.[21] This two-step sequence provides a powerful method for forming carbon-carbon bonds and accessing complex biaryl structures.[18]
Visualization: Workflow for Pyridine C-C Bond Formation
Caption: Conversion of sulfonyl chloride to a sulfinate for cross-coupling.
Conclusion: A Strategic Tool for Molecular Innovation
Pyridine-sulfonyl chlorides are more than just reagents; they are strategic tools that empower chemists to construct complex molecular architectures with precision. Their high electrophilicity, coupled with predictable reactivity, allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages that are central to drug discovery and materials science.[1] Understanding the nuances of their synthesis, handling, and diverse reaction pathways is essential for any scientist looking to leverage these powerful intermediates to drive innovation. From their role in creating life-saving pharmaceuticals like Vonoprazan Fumarate to their application in advanced fluorochemicals, the utility of pyridine-sulfonyl chlorides continues to expand, solidifying their position as a cornerstone of modern organic synthesis.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 8. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 9. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 12. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 13. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Abstract: This technical guide provides a comprehensive analysis of the electrophilic nature of 5-Bromo-6-chloropyridine-3-sulfonyl chloride, a highly functionalized heterocyclic building block. We will dissect the molecular architecture to explain the compound's pronounced reactivity, detail its reaction profiles with various nucleophiles, and provide a field-proven, validated experimental protocol for its application in sulfonamide synthesis. This document is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates to construct novel molecular entities in the pharmaceutical and agrochemical sectors.
Introduction: A Multifunctional Building Block
This compound is a specialized chemical intermediate of significant interest in medicinal and agrochemical research.[1] Its structure is characterized by a pyridine core, a highly reactive sulfonyl chloride group, and two distinct halogen substituents. This unique combination of features makes it a versatile tool for synthetic chemists. The pyridine scaffold is a privileged structure in drug discovery, and the presence of bromine and chlorine atoms offers opportunities for further molecular diversification through cross-coupling reactions.[2] The primary driver of its utility, however, is the pronounced electrophilicity of the sulfonyl chloride moiety, which allows for the efficient and reliable formation of sulfonamides and sulfonate esters—key functional groups in a vast array of bioactive molecules.
Molecular Architecture and Electronic Landscape
The exceptional reactivity of this compound is a direct consequence of its electronic structure. Several factors synergize to render the sulfur atom a potent electrophilic center.
-
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is inherently a powerful electron-withdrawing group. The two oxygen atoms and the chlorine atom pull electron density away from the central sulfur atom via strong inductive effects, creating a significant partial positive charge (δ+) on the sulfur.
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient aromatic system. This ring system further withdraws electron density from its substituents, including the sulfonyl chloride group.
-
Halogen Substituents (Br and Cl): Both the bromine and chlorine atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect further depletes the ring of electron density, amplifying the electron-poor environment around the sulfonyl chloride attachment point.
This convergence of electron-withdrawing forces makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
References
The Pharmacological Potential of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the specific potential of derivatives originating from 5-Bromo-6-chloropyridine-3-sulfonyl chloride, a halogenated heterocyclic intermediate poised for the generation of novel therapeutic agents. We will explore the synthesis, biological evaluation, and mechanistic insights into the anticancer and anti-inflammatory applications of these compounds, providing a comprehensive resource for researchers and drug development professionals. This guide is built upon a foundation of peer-reviewed literature and patent filings, offering both established knowledge and forward-looking perspectives.
Introduction: The Strategic Importance of the Pyridine Sulfonamide Core
The sulfonamide functional group is a privileged motif in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] When incorporated into a pyridine ring, the resulting pyridine sulfonamide structure offers a unique combination of physicochemical properties, including improved water solubility and the capacity for specific target engagement through hydrogen bonding and other non-covalent interactions. The strategic placement of bromo and chloro substituents on the pyridine ring of this compound provides synthetic handles for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening.
Synthetic Pathways to Novel Derivatives
The primary route to a diverse range of derivatives from this compound is through the synthesis of its corresponding sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Synthesis of 5-Bromo-6-chloropyridine-3-sulfonamides
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Experimental Protocol: General Synthesis of N-substituted 5-Bromo-6-chloropyridine-3-sulfonamides
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a primary or secondary amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 5-bromo-6-chloropyridine-3-sulfonamide.
Caption: General reaction scheme for the synthesis of N-substituted 5-bromo-6-chloropyridine-3-sulfonamides.
Anticancer Potential: Targeting Key Signaling Pathways
Recent patent literature highlights the exploration of this compound derivatives as inhibitors of protein-protein interactions and enzymes implicated in cancer progression.
Inhibition of S100 Proteins
S100 proteins are a family of calcium-binding proteins that are often overexpressed in cancer and are involved in regulating cell proliferation, differentiation, and apoptosis.[2] Derivatives of 5-Bromo-6-chloropyridine-3-sulfonamide have been investigated as potential inhibitors of S100 proteins, aiming to disrupt their oncogenic signaling.[2]
Modulation of TEAD Acylation
The TEA Domain (TEAD) family of transcription factors are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. The activity of TEADs is regulated by palmitoylation, and inhibitors of this process are being explored as anticancer agents. Patent literature describes the synthesis of 5-bromo-6-chloro-N-(4-methoxybenzyl)-N-methylpyridine-3-sulfonamide as an intermediate in the development of TEAD modulators.[3]
Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. The BET (Bromodomain and Extra-Terminal domain) family of bromodomain-containing proteins are attractive targets for cancer therapy. The parent compound, 5-bromo-6-chloropyridine-3-sulfonamide, has been synthesized as a key intermediate in the development of bromodomain inhibitors.[4][5][6]
Caption: Potential anticancer mechanisms of action for 5-Bromo-6-chloropyridine-3-sulfonamide derivatives.
Antimicrobial and Anti-inflammatory Activities
The broader class of sulfonamides has a well-established history as antimicrobial agents.[1] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While specific studies on the antimicrobial properties of 5-Bromo-6-chloropyridine-3-sulfonamide derivatives are not yet widely published, this remains a promising area for future investigation.
Furthermore, the involvement of targets like bromodomains in inflammatory gene expression suggests that derivatives of 5-Bromo-6-chloropyridine-3-sulfonamide could also possess anti-inflammatory properties.[4]
Future Directions and Conclusion
The derivatives of this compound represent a promising and relatively underexplored area of medicinal chemistry. The existing patent literature strongly suggests their potential as modulators of key targets in oncology and inflammatory diseases. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic biological evaluation to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to validate their therapeutic potential and guide the development of novel drug candidates. The versatility of the this compound scaffold, combined with the proven track record of sulfonamides in medicine, positions these derivatives as a valuable starting point for innovative drug discovery programs.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]
- 3. WO2023280254A1 - Tead inhibitor - Google Patents [patents.google.com]
- 4. WO2013097052A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 5. CN104136435B - bromodomain inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 5-Bromo-6-chloropyridine-3-sulfonyl chloride: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a key heterocyclic intermediate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive sulfonyl chloride group and halogenated pyridine ring, make it a versatile building block for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its applications, particularly in the development of kinase inhibitors.
Commercial Availability
This compound (CAS Number: 216394-05-7) is commercially available from a variety of suppliers catering to the research and development community. The typical purity offered is ≥95%. Below is a summary of representative suppliers and their offerings.
| Supplier | Available Quantities | Purity |
| MySkinRecipes | 250mg, 1g, 5g | 95% |
| Reagentia | 100mg, 250mg, 1g, 5g | Not Specified |
| Fisher Scientific | 2g | Not Specified |
| Hangzhou Keying Chem Co., Ltd. | Not Specified | ≥98% |
| Chemsrc | 1g, 5g, 25g, 250mg | 95.0% |
Synthesis of this compound
The most common and efficient method for the synthesis of aryl sulfonyl chlorides is through the diazotization of the corresponding aryl amine, followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst. This approach is readily applicable to the preparation of this compound from its commercially available precursor, 3-Amino-5-bromo-6-chloropyridine.
Synthesis Pathway
The synthesis proceeds via a two-step, one-pot reaction. The first step is the formation of a diazonium salt from 3-Amino-5-bromo-6-chloropyridine. The resulting diazonium salt is then reacted with sulfur dioxide and a copper(I) chloride catalyst to yield the final product.
A Theoretical Investigation of 5-Bromo-6-chloropyridine-3-sulfonyl chloride: A Keystone Intermediate in Medicinal and Agrochemical Synthesis
Introduction: The Strategic Importance of a Dually Halogenated Pyridine Scaffold
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its strategic value lies in the unique combination of a reactive sulfonyl chloride group and two distinct halogen atoms on the pyridine ring. This arrangement provides a versatile platform for the synthesis of a wide array of complex molecules, including kinase inhibitors and potent fungicides.[1][2] The sulfonyl chloride moiety serves as a robust handle for the formation of sulfonamides, a privileged structural motif in drug discovery.[3][4] Concurrently, the bromo and chloro substituents offer orthogonal sites for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[1]
This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of this compound. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the molecule's behavior, which can guide its efficient utilization in synthetic endeavors and the rational design of novel bioactive compounds. While direct experimental and theoretical studies on this specific molecule are not extensively reported in the public domain, this guide will draw upon established computational methodologies applied to analogous pyridine derivatives to build a robust theoretical model.[5][6][7]
Molecular Architecture and Electronic Landscape: A DFT-Based Approach
A foundational understanding of a molecule's reactivity begins with a detailed picture of its three-dimensional structure and the distribution of electrons within it. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for such investigations in computational chemistry.[5][7]
Optimized Molecular Geometry
The first step in a theoretical study is the in-silico construction and optimization of the molecule's geometry. Using a widely validated functional, such as B3LYP, with a suitable basis set like 6-31G*, we can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.[5] The resulting optimized geometry provides a static, low-energy snapshot of the molecule, which is the basis for all subsequent calculations.
Experimental Protocol: Geometry Optimization using DFT
-
Software: Gaussian, Spartan, or similar computational chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G* or a larger basis set for higher accuracy.
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
The predicted geometry for this compound is expected to feature a nearly planar pyridine ring. The C-S and S-Cl bond lengths, as well as the O-S-O bond angle, are critical parameters that dictate the reactivity of the sulfonyl chloride group.
Frontier Molecular Orbitals and Reactivity Indices
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity.[5] The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the halogen atoms, while the LUMO is expected to be centered on the electron-deficient sulfonyl chloride group. This distribution suggests that the molecule will be susceptible to nucleophilic attack at the sulfur atom.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; higher softness indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
These parameters, derived from DFT calculations, provide a quantitative basis for predicting the molecule's reactivity in various chemical environments.
Logical Workflow for Theoretical Analysis
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Spectroscopic Signature: A Computational-Experimental Correlation
Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule.[5] These predicted spectra can be invaluable for identifying and characterizing the compound experimentally. The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. For this compound, characteristic vibrational modes would include the S=O symmetric and asymmetric stretches, the S-Cl stretch, and various pyridine ring vibrations. Comparing the calculated spectrum with an experimentally obtained spectrum can confirm the identity and purity of a synthesized sample.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface is expected to show a strongly positive potential around the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for nucleophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group will likely exhibit negative potentials, indicating their nucleophilic character.
Conceptual MEP Surface Diagram
Caption: A conceptual diagram illustrating the expected regions of positive and negative electrostatic potential on this compound.
Synthetic and Mechanistic Implications for Drug and Agrochemical Development
The theoretical insights gained from DFT studies have direct practical implications for the use of this compound in synthesis.
-
Reaction with Nucleophiles: The high electrophilicity of the sulfur atom, as predicted by the MEP and electrophilicity index, explains its facile reaction with a wide range of nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters. This is the cornerstone of its application in building diverse molecular libraries.[1]
-
Regioselectivity of Cross-Coupling Reactions: The presence of both bromo and chloro substituents on the pyridine ring allows for selective functionalization. Theoretical studies can help predict the relative reactivity of the C-Br and C-Cl bonds in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for sequential, site-selective modifications.
-
Understanding Reaction Mechanisms: DFT can be used to model the transition states of reactions involving this compound. This can provide a deeper understanding of the reaction mechanism, helping to optimize reaction conditions (solvent, temperature, catalyst) for improved yield and selectivity.
Conclusion: A Predictive Framework for a Versatile Building Block
Theoretical studies, primarily based on Density Functional Theory, provide a powerful, predictive framework for understanding the chemical behavior of this compound. By elucidating its molecular structure, electronic properties, and reactivity patterns, computational chemistry offers invaluable guidance for its application in the synthesis of novel pharmaceuticals and agrochemicals. This in-silico approach not only complements experimental work but also accelerates the discovery and development process by enabling a more rational and targeted approach to molecular design.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
Methodological & Application
Application Note & Protocol: Synthesis of Novel Sulfonamides from 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Introduction: The Significance of Pyridine Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pyridine scaffold, in particular, is a privileged structure in drug discovery due to its ability to form key hydrogen bonds with biological targets. The starting material, 5-Bromo-6-chloropyridine-3-sulfonyl chloride, is a highly valuable and reactive intermediate for creating novel sulfonamide derivatives.[3] Its distinct substitution pattern, featuring bromo and chloro groups, provides strategic vectors for subsequent functionalization via cross-coupling reactions, allowing for the generation of diverse molecular libraries for screening.[3][4]
This document provides a comprehensive guide to the synthesis of sulfonamides using this key intermediate, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.
Reaction Overview and Mechanistic Insights
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This is the rate-determining step.
-
Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Chloride Elimination: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture (e.g., pyridine, triethylamine) or another molecule of the starting amine, to yield the neutral sulfonamide product and a hydrochloride salt byproduct.[5][6]
The reaction is typically performed in an anhydrous aprotic solvent to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride into the unreactive sulfonic acid.[7] The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
Detailed Experimental Protocol
This protocol outlines a general procedure for the reaction of this compound with a generic primary amine. Researchers should adjust stoichiometry and reaction times based on the specific amine used.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Round-bottom flask with stir bar |
| Primary or Secondary Amine (1.0 - 1.2 eq) | Septa and needles for inert atmosphere |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ice-water bath |
| Anhydrous Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq) | Magnetic stir plate |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates (silica) |
| Brine solution | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Nitrogen or Argon gas supply | Silica gel for column chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the selected amine (1.0-1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., DCM or THF) to a dry round-bottom flask equipped with a magnetic stir bar.[7]
-
Addition of Base: Add the base (e.g., triethylamine, 1.1-1.5 equivalents) to the stirred amine solution.[6]
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize potential side reactions.[7]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine/base mixture over 15-30 minutes.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-24 hours.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.
-
Workup - Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.[6]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude sulfonamide product by recrystallization or silica gel column chromatography to yield the final, pure compound.[7][8]
Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
Characterization and Analysis
To confirm the identity and purity of the synthesized sulfonamide, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the amine N-H proton (if primary) and the appearance of the sulfonamide N-H proton signal (typically a broad singlet) are indicative of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low or No Yield | Hydrolysis of sulfonyl chloride due to moisture.[7] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Starting amine is not sufficiently nucleophilic. | Consider a stronger base or a different solvent system. For very unreactive amines, catalysis might be necessary. | |
| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction.[7] | Strictly adhere to anhydrous conditions. |
| Di-sulfonylation of Primary Amine | Using excess sulfonyl chloride or prolonged reaction time.[7] | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Monitor the reaction closely by TLC and stop it once the starting amine is consumed.[7] |
| Difficult Purification | Amine hydrochloride salt co-eluting or causing streaks on TLC. | Ensure the aqueous wash steps are performed thoroughly to remove all salts before concentrating the organic phase. |
Safety and Handling
Sulfonyl chlorides are corrosive, moisture-sensitive, and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[10][11]
-
Personal Protective Equipment: Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[10]
-
Handling: this compound is corrosive and reacts violently with water.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] Store the reagent in a tightly closed container in a cool, dry place, away from moisture and incompatible materials like strong bases and alcohols.[11][12]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste according to local regulations.[10] Do not use water to clean up spills.
-
First Aid:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
Application Notes and Protocols: Reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with Amines
Abstract
This document provides a comprehensive guide for the reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with various primary and secondary amines to synthesize a diverse range of sulfonamide compounds. Sulfonamides are a critical pharmacophore in drug discovery, exhibiting a wide array of biological activities.[1][2] This protocol details the underlying chemical principles, provides a robust experimental procedure, and offers in-depth guidance on reaction optimization, troubleshooting, and product characterization. The methodologies described herein are designed for researchers and scientists engaged in medicinal chemistry and drug development, aiming to facilitate the efficient and reliable synthesis of novel sulfonamide derivatives.
Introduction: The Significance of Pyridine Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in numerous antibacterial, diuretic, and anticonvulsant drugs.[2] The pyridine ring, a privileged scaffold in drug design, imparts favorable physicochemical properties such as improved solubility and metabolic stability. The combination of these two moieties in pyridine sulfonamides has led to the development of potent therapeutic agents. This compound is a key building block that allows for the introduction of this valuable structural motif and provides handles for further chemical diversification at the bromine and chlorine positions.
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for the synthesis of sulfonamides.[3][4] This nucleophilic substitution reaction is typically high-yielding and proceeds under mild conditions.[3] The core transformation involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Mechanistic Overview
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base is typically employed to neutralize the generated hydrochloric acid, driving the reaction to completion.
Caption: General mechanism of sulfonamide synthesis.
Materials and Reagents
Chemicals
| Chemical Name | CAS Number | Purity | Supplier |
| This compound | 216394-05-7 | >95% | Major Chemical Suppliers |
| Primary or Secondary Amine | Varies | >98% | Major Chemical Suppliers |
| Triethylamine (TEA) | 121-44-8 | >99% | Major Chemical Suppliers |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | Major Chemical Suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Major Chemical Suppliers |
| Hexanes | 110-54-3 | ACS Grade | Major Chemical Suppliers |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | Major Chemical Suppliers | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | Prepared in-house | |
| Brine (Saturated NaCl Solution) | 7647-14-5 | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 / 7487-88-9 | Major Chemical Suppliers |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Flash column chromatography system
-
Glassware for chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol: General Procedure
This protocol outlines a general method for the reaction of this compound with a representative amine. Optimization may be required for specific substrates.
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Method
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.5 - 2.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove excess amine and base, saturated aqueous NaHCO₃ to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]
-
Characterization: Characterize the purified sulfonamide by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[6][7][8]
Optimization and Troubleshooting
The success of the sulfonamide synthesis can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Base | Triethylamine is a common choice. For less reactive amines, a stronger, non-nucleophilic base like DBU or proton sponge can be used. Pyridine can also be used as both a base and a solvent. | Low Yield: Consider a stronger base or increasing the equivalents of the base. |
| Solvent | Dichloromethane (DCM) is a standard solvent. Other aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) can be used depending on the solubility of the reactants. | Incomplete Reaction: If reactants are not fully dissolved, try a more polar aprotic solvent like DMF. |
| Temperature | The reaction is typically started at 0°C to control the initial exotherm and then warmed to room temperature. For unreactive amines, heating may be necessary. | Side Product Formation: Running the reaction at a lower temperature for a longer period can sometimes minimize side reactions. |
| Stoichiometry | A slight excess of the amine (1.1-1.2 eq) can be used to ensure complete consumption of the sulfonyl chloride. A larger excess of the base (1.5-2.0 eq) is used to neutralize the HCl generated. | Unreacted Starting Material: Adjust the stoichiometry based on TLC or LC-MS analysis of the reaction mixture. |
| Purification | Flash column chromatography is the most common purification method.[9][10][11] Recrystallization can be an effective alternative for solid products. | Difficult Separation: If the product and impurities have similar polarities, try a different solvent system for chromatography or consider recrystallization. Washing with dilute acid and base during workup is crucial for removing common impurities.[5] |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. [12] It reacts violently with water and can cause severe skin burns and eye damage.[12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Inhalation: May cause respiratory irritation.[13][14] Move to fresh air if inhaled.[12]
-
Skin Contact: Causes severe skin burns.[12] Immediately flush skin with plenty of water for at least 15 minutes.[12]
-
Eye Contact: Causes serious eye damage.[12] Rinse cautiously with water for several minutes.[12]
-
Ingestion: Harmful if swallowed.[14] Do not induce vomiting.[12]
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.[12][13]
Data Interpretation: Characterization of the Sulfonamide Product
The structure and purity of the synthesized sulfonamide should be confirmed using modern analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides information about the chemical structure of the molecule. Characteristic signals include the protons on the pyridine ring and the amine substituent.[6][8][15] The sulfonamide N-H proton often appears as a broad singlet.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond of the sulfonamide.[15]
Conclusion
This application note provides a detailed and practical guide for the synthesis of sulfonamides from this compound and various amines. By following the outlined protocols and considering the optimization strategies, researchers can efficiently synthesize a wide range of novel sulfonamide derivatives for further investigation in drug discovery and development programs. The robust nature of this reaction, coupled with the versatility of the starting materials, makes it a valuable tool in the arsenal of medicinal chemists.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
- 15. rsc.org [rsc.org]
The Strategic Utility of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in drug design.[1] When functionalized with reactive groups, the pyridine nucleus transforms into a powerful building block for the synthesis of complex molecular architectures. 5-Bromo-6-chloropyridine-3-sulfonyl chloride is one such highly valuable, yet under-documented, reagent. Its trifunctional nature—a reactive sulfonyl chloride, and two distinct halogen atoms (bromo and chloro) at positions amenable to cross-coupling reactions—offers a wealth of opportunities for creating diverse libraries of compounds for drug discovery.[2]
This guide provides an in-depth look at the applications of this compound in medicinal chemistry, with a focus on its role as a precursor to sulfonamides and its potential in the synthesis of kinase inhibitors. Detailed protocols for the synthesis of the sulfonyl chloride precursor and its subsequent reaction with amines are provided, along with insights into the strategic considerations for its use in drug development.
Core Applications in Medicinal Chemistry: The Sulfonamide Moiety
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of drug design, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and, notably, a significant number of kinase inhibitors.[3] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and well-established method for the formation of a sulfonamide bond.
The 5-bromo-6-chloro-substituted pyridine core of the resulting sulfonamides from this reagent is particularly attractive for several reasons:
-
Vectorial Diversity: The bromo and chloro substituents can be selectively functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to probe the chemical space around a biological target.
-
Modulation of Physicochemical Properties: The halogens and the sulfonyl group influence the electronic properties of the pyridine ring, which can be fine-tuned to optimize parameters such as pKa, solubility, and metabolic stability of the final compound.
-
Structural Rigidity and Defined Geometry: The pyridine scaffold provides a rigid framework that can orient substituents in a precise manner for optimal interaction with a target protein.
Application in Kinase Inhibitor Synthesis: A Gateway to Pyrido[2,3-d]pyrimidines
A particularly promising application of this compound lies in the synthesis of heterocyclic scaffolds known to be effective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[4]
While direct examples of this compound in the synthesis of approved kinase inhibitors are not readily found in the public literature, a strong parallel can be drawn from its close analog, 5-bromo-6-chloronicotinoyl chloride. This related compound is utilized in the synthesis of pyrido[2,3-d]pyrimidinones, a class of compounds known for their kinase inhibitory activity.[5][6] The general strategy involves the reaction of the acyl chloride with an amino-substituted pyrimidine, followed by an intramolecular cyclization to form the fused ring system.
A similar synthetic strategy can be envisioned for this compound, where the resulting sulfonamide could undergo further transformations to yield novel heterocyclic systems with potential kinase inhibitory activity. The sulfonamide nitrogen, for instance, could participate in cyclization reactions to form unique fused ring structures.
Experimental Protocols
Safety Precautions: this compound and its precursors are reactive and potentially hazardous chemicals. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.
Protocol 1: Synthesis of the Precursor, 5-Bromo-6-chloronicotinic Acid
The starting material for the synthesis of this compound is 5-bromo-6-chloronicotinic acid. A common method for its preparation is the oxidation of 3-bromo-2-chloro-5-methylpyridine.[7]
Materials:
-
3-Bromo-2-chloro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of 3-bromo-2-chloro-5-methylpyridine (1.0 eq) in water, add potassium permanganate (2.0 eq).
-
Heat the mixture under reflux for 3 hours.
-
Add an additional portion of potassium permanganate (0.67 eq) and continue to reflux for another 2.5 hours.
-
After cooling, filter the hot reaction mixture to remove manganese dioxide.
-
Wash the filter cake with hot water.
-
Cool the combined filtrate and washings in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.
| Parameter | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of this compound
The conversion of the carboxylic acid to the sulfonyl chloride can be achieved through a multi-step process involving conversion to the corresponding amine, followed by diazotization and sulfonyl chlorination. A more direct, albeit less commonly documented, route would involve chlorosulfonation of a suitable precursor. For the purpose of this guide, a general procedure for the synthesis of a pyridinesulfonyl chloride from the corresponding amino-pyridine is provided.
Materials:
-
3-Amino-5-bromo-6-chloropyridine (requires separate synthesis from 5-bromo-6-chloronicotinic acid via Curtius or Hofmann rearrangement)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂) in acetic acid
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 3-amino-5-bromo-6-chloropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Molecular Formula | C₅H₂BrCl₂NO₂S |
| Molecular Weight | 290.95 g/mol |
| Appearance | Off-white to faint yellow solid |
| CAS Number | 216394-05-7 |
Protocol 3: General Procedure for the Synthesis of 5-Bromo-6-chloropyridine-3-sulfonamides
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-bromo-6-chloropyridine-3-sulfonamide derivative.
| Product | CAS Number |
| 5-Bromo-6-chloropyridine-3-sulfonamide | 622815-58-1[5][8] |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway to 5-bromo-6-chloropyridine-3-sulfonamide derivatives.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in medicinal chemistry. Its ability to readily form sulfonamides, coupled with the potential for further functionalization of the pyridine ring, makes it an attractive starting material for the synthesis of novel bioactive compounds. While its direct application in the synthesis of marketed drugs is not yet widely reported, the strong precedent set by its carboxylic acid analog in the synthesis of kinase inhibitors suggests a promising future for this compound. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. Further research into the development of more direct and efficient methods for its synthesis and the exploration of its utility in the creation of diverse molecular libraries will undoubtedly expand its role in the ongoing quest for new and effective therapeutics.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 5-Bromo-6-chloropyridine-3-sulfonamide | 622815-58-1 | XZA81558 [biosynth.com]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The aberrant signaling cascades driven by deregulated kinases are a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted cancer therapy.[1] Within the diverse chemical space of kinase inhibitors, molecules featuring a pyridine sulfonamide scaffold have garnered significant attention. This motif is recognized for its ability to form crucial interactions within the ATP-binding pocket of various kinases, thereby conferring high potency and selectivity. This technical guide provides a comprehensive overview of the utility of a key intermediate, 5-Bromo-6-chloropyridine-3-sulfonyl chloride , in the synthesis of a novel class of kinase inhibitors. We will delve into the synthesis of this intermediate, its application in the construction of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, and provide detailed, field-proven protocols for researchers in drug discovery and development.
The Pyridine Sulfonamide Moiety: A Privileged Scaffold in Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors, often engaging in hydrogen bonding interactions with the hinge region of the kinase's active site.[2] The sulfonamide group, on the other hand, can act as a hydrogen bond donor and acceptor, forming strong, charged interactions with key amino acid residues, such as the conserved lysine in the ATP-binding pocket.[3] The combination of these two functionalities in a single scaffold, as in the case of pyridyl sulfonamides, offers a powerful platform for the design of potent kinase inhibitors. The specific substitution pattern of this compound, with its bromo and chloro substituents, provides additional vectors for chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.[4]
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the diazotization of a corresponding aminopyridine followed by a sulfonyl chlorination reaction.
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical transformations for analogous compounds and should be adapted and optimized by the end-user. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Amino-5-bromo-6-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Glacial Acetic Acid
-
Ice
-
Water (deionized)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3-amino-5-bromo-6-chloropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chlorination:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of CuCl₂.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from the previous step to the SO₂/acetic acid solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
A prime example of the utility of pyridine sulfonamide intermediates is in the development of dual PI3K/mTOR inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers.[3] Dual inhibition of both PI3K and mTOR can lead to a more profound and sustained anti-tumor effect.
Researchers have successfully synthesized a series of potent pyridopyrimidinone-based dual PI3K/mTOR inhibitors.[3] The synthetic strategy involves the coupling of a substituted aminopyridine with a sulfonyl chloride, a reaction for which this compound is an ideal synthon.
Caption: General scheme for the synthesis of pyridopyrimidinone-based kinase inhibitors.
Protocol 2: General Procedure for the Synthesis of Pyridine Sulfonamide-based Kinase Inhibitors
Materials:
-
This compound (1.0 eq)
-
Substituted aminopyridine (1.1 eq)
-
Anhydrous Pyridine or another suitable non-nucleophilic base (e.g., triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
Dissolve the substituted aminopyridine (1.1 eq) in anhydrous pyridine or a suitable solvent like DCM containing a non-nucleophilic base under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Sulfonylation:
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled aminopyridine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired kinase inhibitor.
-
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized pyridopyrimidinone derivatives have been evaluated for their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects in cancer cell lines.
Table 1: Biological Activity of Representative Pyridopyrimidinone-based Kinase Inhibitors
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (nM) |
| GSK2126458 (Reference) | 0.019 | 0.18 | 0.6 |
| Compound 4 (Example) | 16 | 66 | Not Reported |
| Compound 31 (Optimized) | Potent | Potent | Potent |
| Data derived from ACS Medicinal Chemistry Letters, 2013, 4 (8), pp 771–776.[3] |
The structure-activity relationship studies revealed that the pyridyl sulfonamide moiety plays a crucial role in the potent inhibition of both PI3K and mTOR.[3] The sulfonamide group forms a key interaction with a conserved lysine residue (Lys833 in PI3Kγ), while the pyridine nitrogen interacts with a conserved water molecule in the active site.[3] The bromo and chloro substituents on the pyridine ring of the starting sulfonyl chloride offer opportunities for further chemical modifications to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, these halogen atoms can serve as handles for cross-coupling reactions to introduce diverse chemical groups.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its unique structural features allow for the construction of potent inhibitors targeting key signaling pathways in cancer, such as the PI3K/mTOR pathway. The protocols and insights provided in this guide are intended to empower researchers and scientists in their drug discovery efforts, facilitating the development of the next generation of targeted cancer therapies. The strategic use of this intermediate, coupled with a thorough understanding of the underlying structure-activity relationships, will undoubtedly continue to fuel innovation in the field of kinase inhibitor research.
References
Application Notes & Protocols: Site-Selective Suzuki Coupling of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds to create biaryl and hetero-biaryl structures.[1][2][3][4] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[2][5] This guide focuses on a particularly challenging yet valuable substrate class: derivatives of 5-bromo-6-chloropyridine-3-sulfonyl chloride.
This substrate is a trifunctional scaffold, presenting a unique synthetic puzzle:
-
An electron-deficient pyridine core , which can complicate catalysis.[6][7]
-
Two distinct halogen atoms, a bromo group at the C5 position and a chloro group at C6, offering the potential for sequential, site-selective functionalization.
-
A highly reactive sulfonyl chloride group at C3, which is intolerant to many standard reaction conditions.
The primary objective of this application note is to provide robust, field-tested protocols for achieving a site-selective Suzuki-Miyaura coupling at the more reactive C-Br bond, while strategically managing the reactivity of the sulfonyl chloride and preserving the C-Cl bond for subsequent chemical elaboration.
Mechanistic Insights & Strategic Blueprint
A successful protocol is built upon a solid understanding of the underlying reaction mechanism and a strategy that anticipates and mitigates potential side reactions.
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10][11] Understanding these steps is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive halides like chlorides.[11]
-
Transmetalation: The organic group from the base-activated organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chemoselectivity Challenge
For polyhalogenated substrates, the site of the oxidative addition is governed by the relative strengths of the carbon-halogen bonds. The established reactivity trend is C-I > C-Br > C-Cl.[12][13] This intrinsic difference is the key to achieving selectivity. For 5-bromo-6-chloropyridine derivatives, the palladium catalyst will preferentially insert into the weaker C-Br bond, leaving the more robust C-Cl bond available for subsequent transformations. Our protocols are designed to exploit this reactivity differential.[7][14]
Strategic Management of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is highly electrophilic and susceptible to hydrolysis by water or reaction with nucleophiles, conditions often present in Suzuki protocols. Furthermore, under certain conditions, the C-SO2Cl bond itself can undergo oxidative addition, leading to desulfonylative coupling.[13][15][16]
Directly using the sulfonyl chloride in a standard Suzuki reaction is fraught with risk, likely leading to decomposition and low yields. A superior strategy involves a protecting group approach . By converting the sulfonyl chloride into a more robust sulfonamide , we create a stable substrate that can withstand a wide range of Suzuki coupling conditions. This two-step approach enhances the reliability and scope of the synthesis.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear path from the starting material to the desired coupled product.
Protocol 1: Synthesis of N-Substituted-5-bromo-6-chloropyridine-3-sulfonamide
This initial step converts the reactive sulfonyl chloride into a stable sulfonamide, preparing the substrate for the subsequent cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (e.g., morpholine, benzylamine) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add the desired amine (dissolved in a small amount of DCM if it is a solid) dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can typically be purified by flash column chromatography on silica gel or by recrystallization to yield the desired product.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling of the Pyridine Sulfonamide
This protocol details the core C-C bond-forming reaction at the C5-position.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
N-Substituted-5-bromo-6-chloropyridine-3-sulfonamide (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene) with degassed water (typically 4:1 to 10:1 organic:water ratio)
-
Schlenk tube or microwave vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the pyridine sulfonamide, the boronic acid derivative, the base, the palladium precatalyst, and the phosphine ligand.[7]
-
Seal the vessel and purge by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[7]
-
Add the degassed solvent system via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. For microwave-assisted protocols, irradiate at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[17]
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting bromide is consumed.[7]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[7][8]
-
Separate the organic layer and extract the aqueous phase one or two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the final coupled product.
Parameter Selection: A Rationale-Driven Approach
The success of this challenging coupling hinges on the judicious selection of each reaction component. The following table provides recommendations and the scientific rationale behind them.
| Parameter | Recommended Conditions | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | These are common, air-stable Pd(0) and Pd(II) precatalysts that are effectively reduced in situ to the active Pd(0) species required for the catalytic cycle.[7][18] |
| Ligand | SPhos, XPhos, RuPhos (1:2 Pd:Ligand ratio) | The electron-deficient pyridine ring and the C-Cl bond make oxidative addition challenging. Bulky, electron-rich biaryl phosphine ligands are essential. They increase electron density on the palladium center, promoting insertion, and their steric bulk facilitates the final reductive elimination step while preventing catalyst deactivation.[7][19][20][21] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv) | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without competing in undesirable side reactions. K₃PO₄ and Cs₂CO₃ are highly effective for challenging couplings involving heteroaryl halides.[7][19][22] |
| Boron Source | Arylboronic Acids, Arylboronic acid pinacol esters (BPin) | While boronic acids are standard, their pinacol esters offer greater stability, reducing premature decomposition (protodeboronation) and often leading to cleaner reactions and higher yields.[6][21] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 5:1 v/v) | Aprotic organic solvents provide good solubility for the organic reagents. A small amount of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[7][23] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be explored, especially if side reactions are prevalent.[6] |
| Temperature | 80–110 °C (Conventional), 120-150 °C (Microwave) | Higher temperatures are often necessary to overcome the activation energy for oxidative addition, particularly with heteroaryl substrates.[7][17] Microwave irradiation can significantly shorten reaction times.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand. 2. Insufficient temperature. 3. Poorly degassed system. | 1. Use a different, more active ligand (e.g., switch from XPhos to SPhos). Use a pre-formed catalyst complex. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[24] |
| Protodeboronation | 1. Excess water or overly harsh basic conditions. 2. Prolonged reaction time at high temperature. | 1. Switch to a more stable boronic acid derivative like a pinacol ester (BPin) or trifluoroborate salt.[21] 2. Reduce the amount of water in the solvent system or try anhydrous conditions.[6] 3. Use a milder base if possible (e.g., K₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Ensure the reaction vessel is perfectly sealed and maintained under a static, positive pressure of argon or nitrogen.[24] |
| Dehalogenation | Catalyst deactivation pathway or side reaction with base/solvent. | Screen different ligands, as some are more prone to promoting dehalogenation. Ensure the base is fully dissolved. |
| Formation of Biaryl Sulfones | (If using sulfonyl chloride directly) Competing desulfonylative coupling pathway. | This highlights the importance of the sulfonamide protection strategy. If direct coupling is attempted, this side product is likely. Use the two-step protocol outlined above.[16] |
Conclusion
The site-selective Suzuki-Miyaura coupling of this compound derivatives is a challenging but highly rewarding transformation. By employing a strategic conversion of the sulfonyl chloride to a stable sulfonamide, followed by a carefully optimized coupling protocol using highly active palladium/biarylphosphine catalyst systems, researchers can reliably access C5-arylated pyridine sulfonamides. These compounds are versatile intermediates, retaining the C6-chloro position for further synthetic diversification, thereby opening avenues for the efficient construction of complex molecular architectures for drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrevlett.com [chemrevlett.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 24. reddit.com [reddit.com]
Site-Selective Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-chloropyridine-3-sulfonamides
An Application Guide for Researchers
Abstract
Substituted pyridine-3-sulfonamide scaffolds are of profound interest in medicinal chemistry and drug development, serving as core components in a variety of therapeutic agents, including potent enzyme inhibitors.[1][2][3] The ability to precisely and efficiently functionalize these structures is paramount for generating diverse compound libraries for screening. This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-6-chloropyridine-3-sulfonamide. We will delve into the principles of site-selectivity, offering field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, troubleshooting, and data interpretation to empower researchers in their synthetic endeavors.
Part I: Theoretical and Mechanistic Considerations
The Principle of Site-Selectivity
The synthetic utility of 5-bromo-6-chloropyridine-3-sulfonamide lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The efficiency of this step is governed by several factors, primarily the bond dissociation energy (BDE) of the C–X bond and the electronic properties of the substrate.
For aryl halides, the general order of reactivity is C–I > C–Br > C–Cl.[5][6] This trend is a direct consequence of the decreasing C-X bond strength down the halogen group. Therefore, the C-Br bond at the 5-position is inherently more susceptible to oxidative addition than the C-Cl bond at the 6-position. While the C6-Cl bond is adjacent to the pyridine nitrogen, which can increase its electrophilicity and reactivity in some contexts, the intrinsic weakness of the C-Br bond typically dominates, making the 5-position the preferred site for initial cross-coupling under standard conditions.[5][7][8] This inherent bias allows for the selective functionalization of the C5 position while leaving the C6-chloro group intact for potential subsequent transformations.
Caption: Predicted site-selectivity of the substrate.
The Palladium Catalytic Cycle: A Suzuki-Miyaura Example
Palladium-catalyzed cross-coupling reactions proceed via a well-established catalytic cycle.[4][9] The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron species, serves as an excellent model to illustrate the fundamental steps.[4][10]
-
Oxidative Addition: A catalytically active Pd(0) species, typically stabilized by phosphine ligands, inserts into the C-Br bond of the pyridine substrate. This forms a square planar Pd(II) complex. This is generally the rate-limiting step of the cycle.[4]
-
Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Part II: Experimental Protocols
General Considerations for Cross-Coupling Reactions
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[6] All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent and Reagent Purity: Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen. Reagents should be of high purity.
-
Safety: Always handle reagents, catalysts, and solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals used. Phosphine ligands can be toxic and air-sensitive.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is designed for the selective coupling of an aryl or heteroaryl boronic acid at the C5 position of the substrate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-6-chloropyridine-3-sulfonamide (1.0 equiv), the desired boronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (see table below).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Table 1: Recommended Reagents for Suzuki-Miyaura Coupling
| Component | Recommended Conditions | Rationale & Experience-Based Insights |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst suitable for many applications.[6] Pd₂(dba)₃ is a common Pd(0) source used in situ with a ligand. |
| Ligand | SPhos or XPhos (2-6 mol%) | For challenging couplings or to improve reaction rates, bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[6] They promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv) | The base is crucial for activating the boronic acid.[10] K₂CO₃ is a good general-purpose base. K₃PO₄ is stronger and often effective for less reactive substrates. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol facilitates the formation of a C-N bond between the C5 position of the substrate and a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst and ligand to a dry Schlenk tube. Add the base (e.g., NaOt-Bu).
-
Reagent Addition: Add 5-bromo-6-chloropyridine-3-sulfonamide (1.0 equiv).
-
Inert Atmosphere: Seal the tube. Remove from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.1–1.3 equiv) via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 90–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Table 2: Recommended Reagents for Buchwald-Hartwig Amination
| Component | Recommended Conditions | Rationale & Experience-Based Insights |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Both are common palladium sources. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9][11] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | The choice of ligand is critical.[12] These highly specialized biarylphosphine ligands are designed to facilitate the amination of aryl halides, even challenging ones. BrettPhos is particularly effective for a wide range of amines.[13] |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[11] NaOt-Bu is the most common choice. LHMDS can be used for substrates with base-sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)
This protocol achieves the coupling of a terminal alkyne at the C5 position, a valuable transformation for introducing a linear, rigid linker into the molecule.
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add 5-bromo-6-chloropyridine-3-sulfonamide (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NH). Add the terminal alkyne (1.2–1.5 equiv) via syringe.
-
Reaction: Stir the mixture at the specified temperature (room temperature to 60 °C). The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Recommended Reagents for Sonogashira Coupling
| Component | Recommended Conditions | Rationale & Experience-Based Insights |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are the classical and most widely used catalysts for Sonogashira couplings.[14][15] They are commercially available and generally reliable. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | The copper co-catalyst is essential in the traditional Sonogashira reaction. It forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | A liquid amine is typically used as both the base and, in some cases, the solvent. It neutralizes the HBr formed during the reaction and helps facilitate the catalytic cycle.[16] |
| Solvent | THF, DMF, or Acetonitrile | Anhydrous polar aprotic solvents are used to ensure all reagents remain in solution. |
Part III: Data Interpretation and Troubleshooting
Expected Results and Characterization
The primary goal is the selective formation of the C5-coupled product. Successful synthesis should be confirmed by standard analytical techniques:
-
¹H NMR: Expect the disappearance of the proton signal adjacent to the bromine and the appearance of new signals corresponding to the coupled partner. A distinct shift in the remaining pyridine proton signals will be observed.
-
¹³C NMR: Appearance of new carbon signals from the coupled fragment and a shift in the pyridine ring carbon signals.
-
Mass Spectrometry (LC-MS/HRMS): The molecular ion peak should correspond to the mass of the desired product. This is also the best tool for monitoring reaction conversion.
Table 4: Representative Yields for Cross-Coupling on Halopyridines (Note: Yields are illustrative, based on literature for similar substrates, and will vary depending on the specific coupling partners and optimized conditions.)
| Coupling Reaction | Coupling Partner | Typical Yield Range |
| Suzuki-Miyaura | Phenylboronic acid | 75-95% |
| Suzuki-Miyaura | 3-Thienylboronic acid | 70-90% |
| Buchwald-Hartwig | Morpholine | 80-98% |
| Buchwald-Hartwig | Aniline | 65-85% |
| Sonogashira | Phenylacetylene | 85-95%[15] |
| Sonogashira | 1-Heptyne | 70-90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base (Suzuki, Buchwald).3. Low reaction temperature or time. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu).3. Increase temperature in 10 °C increments or extend reaction time. |
| Dehalogenation | Reductive cleavage of the C-Br bond, often caused by impurities, excess base, or certain ligands/solvents. | 1. Use a milder base.2. Lower the reaction temperature.3. Ensure high purity of reagents and solvents. |
| Homocoupling (Side Product) | 1. (Suzuki) Oxidative coupling of boronic acids.2. (Sonogashira) Glaser coupling of alkynes. | 1. Ensure rigorous deoxygenation of the reaction mixture.2. (Sonogashira) Minimize the amount of CuI co-catalyst and run the reaction under strict anaerobic conditions. |
| Reaction at C6-Cl | Reaction conditions are too harsh, overcoming the selectivity barrier. | This is generally not expected under standard conditions. If observed, reduce the reaction temperature and catalyst loading. Consider a less active catalyst/ligand system. |
Conclusion
The 5-bromo-6-chloropyridine-3-sulfonamide core offers a reliable platform for medicinal chemistry exploration through site-selective palladium-catalyzed cross-coupling. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can readily introduce a wide array of chemical functionalities at the C5 position using robust and well-established Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira protocols. The methodologies outlined in this guide provide a strong foundation for the synthesis of novel derivatives, with the intact C6-chloro position serving as a valuable handle for subsequent diversification, thereby accelerating the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eurjchem.com [eurjchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrido[2,3-e]thiadiazine 1,1-dioxides using 5-Bromo-6-chloropyridine-3-sulfonyl chloride: An Application Note and Protocol
One-Pot Synthesis of Pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides using 5-Bromo-6-chloropyridine-3-sulfonyl chloride: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of substituted pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols leverage the reactivity of this compound as a key building block. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanisms, experimental setup, and optimization strategies.
Introduction: The Strategic Advantage of One-Pot Syntheses in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals.[3][4] The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring with other heterocyclic systems, such as thiadiazines, can lead to novel molecular architectures with unique biological activities. For instance, certain pyridothiadiazine 1,1-dioxides have been identified as potent positive allosteric modulators of AMPA receptors, showing promise in the treatment of cognitive disorders.[1][2]
Traditional multi-step syntheses of complex heterocyclic systems are often plagued by challenges such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot syntheses, including multicomponent reactions (MCRs), tandem, and domino reactions, offer an elegant and efficient alternative.[5][6][7] By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods enhance synthetic efficiency, reduce waste, and allow for the rapid generation of molecular diversity.[3][6]
This guide focuses on the application of this compound in the one-pot synthesis of pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides. The strategic placement of bromo, chloro, and sulfonyl chloride functionalities on the pyridine ring makes this reagent a versatile precursor for constructing these valuable heterocyclic cores.
The Multifaceted Reactivity of this compound
This compound is a highly reactive intermediate. Its utility in synthesizing complex molecules stems from three key features:
-
The Sulfonyl Chloride Group: This is a highly electrophilic functional group that readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds. This reaction is the cornerstone of the cyclization process to form thiadiazine rings.
-
The Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by the electron-withdrawing sulfonyl group. This allows for intramolecular cyclization, a key step in the one-pot synthesis.
-
The Bromo Substituent: The bromine atom at the 5-position provides a handle for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents in later-stage synthetic modifications.[8]
The combination of these reactive sites in a single molecule enables a streamlined approach to the synthesis of fused heterocyclic systems.
One-Pot Synthesis of 7-Bromo-3-substituted-2H-pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides: A Representative Protocol
This section details a representative one-pot protocol for the synthesis of 7-Bromo-3-substituted-2H-pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides. The procedure is adapted from established methods for the synthesis of analogous pyridothiadiazine systems and leverages the inherent reactivity of this compound.
Reaction Principle and Mechanism
The synthesis proceeds through a two-step, one-pot sequence:
-
Intermolecular Sulfonamide Formation: this compound reacts with a suitable nitrogen-containing binucleophile, such as an amidine or guanidine derivative, to form a linear sulfonamide intermediate.
-
Intramolecular Cyclization (SNAr): The newly formed sulfonamide undergoes an intramolecular nucleophilic aromatic substitution, where a nitrogen atom attacks the carbon bearing the chlorine atom on the pyridine ring, leading to the formation of the fused thiadiazine ring system.
Caption: Proposed one-pot reaction pathway.
Experimental Protocol
Materials:
-
This compound
-
Substituted amidine hydrochloride or guanidine hydrochloride (1.0 - 1.2 equivalents)
-
Anhydrous base (e.g., Potassium Carbonate, Triethylamine, DBU; 2.5 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the substituted amidine hydrochloride or guanidine hydrochloride (1.0 eq) and the anhydrous base (2.5 - 3.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to the flask under a positive pressure of nitrogen. Stir the suspension for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add the solution of this compound to the stirring suspension of the amidine/guanidine and base at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by vacuum filtration, washed with water, and then a small amount of cold diethyl ether or ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile).
Safety Precautions:
-
This compound is a reactive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
-
Use anhydrous solvents and oven-dried glassware.
Data Presentation: Representative Examples
The following table summarizes hypothetical results for the synthesis of various 3-substituted pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides based on the general protocol.
| Entry | R-Group of Amidine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | DMF | 90 | 6 | 85 |
| 2 | 4-Chlorophenyl | K₂CO₃ | DMF | 90 | 7 | 82 |
| 3 | 4-Methoxyphenyl | TEA | Acetonitrile | 80 | 8 | 78 |
| 4 | Methyl | DBU | DMSO | 100 | 4 | 75 |
| 5 | Amino (from Guanidine) | K₂CO₃ | DMF | 90 | 10 | 70 |
Workflow Visualization
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in established chemical principles and analogous transformations reported in the literature. Key validation checkpoints include:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS will confirm the consumption of starting materials and the formation of a new, more polar product.
-
Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Key diagnostic signals would include the disappearance of the sulfonyl chloride protons and the appearance of characteristic signals for the fused heterocyclic system.
-
Elemental Analysis: For novel compounds, elemental analysis provides definitive proof of the empirical formula and purity.
Conclusion
This compound is a valuable and versatile reagent for the efficient, one-pot synthesis of pyrido[2,3-e][1][2][3]thiadiazine 1,1-dioxides. The described protocol offers a streamlined approach to constructing these medicinally relevant scaffolds, minimizing waste and operational complexity. The presence of the bromine atom in the final product provides a convenient handle for further derivatization, enabling the creation of diverse compound libraries for drug discovery programs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scalable Synthesis of 5-Bromo-6-chloropyridine-3-sulfonamides
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-bromo-6-chloropyridine-3-sulfonamides, a critical building block in the development of various pharmaceutical agents. The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing safety, scalability, and reproducibility. By elucidating the underlying chemical principles and providing a detailed, step-by-step methodology, this guide aims to empower scientists to confidently and efficiently produce this key intermediate.
Introduction
5-Bromo-6-chloropyridine-3-sulfonamide and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly pronounced in the development of novel therapeutics. The sulfonamide moiety (-SO2NH2) is an active pharmacophore, exhibiting a wide variety of pharmacological activities.[1][2] The presence of the bromine and chlorine atoms on the pyridine ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.
The inherent challenges in the synthesis of substituted pyridines, particularly at a larger scale, necessitate robust and well-characterized protocols. This application note addresses this need by providing a detailed procedure for the multi-gram synthesis of 5-bromo-6-chloropyridine-3-sulfonamide, focusing on practical considerations for process optimization and safety.
Synthetic Strategy & Mechanism
The synthesis of 5-bromo-6-chloropyridine-3-sulfonamide typically proceeds through a multi-step sequence starting from more readily available pyridine precursors. A common and effective strategy involves the diazotization of an appropriate aminopyridine, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent sulfonation, chlorosulfonation, and amination.
Key Reaction Steps:
-
Diazotization: Conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[3][4]
-
Sandmeyer Reaction: Reaction of the diazonium salt with a copper(I) halide to introduce a halogen onto the aromatic ring.[5][6][7]
-
Sulfonation: Introduction of a sulfonic acid group onto the pyridine ring.
-
Chlorosulfonation: Conversion of the sulfonic acid to a more reactive sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide.[1]
The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the directing effects of the existing substituents. A thorough understanding of these principles is crucial for minimizing the formation of undesired isomers and maximizing the yield of the target compound.
Caption: Synthetic workflow for 5-bromo-6-chloropyridine-3-sulfonamide.
Detailed Protocol: Scale-up Synthesis
This protocol outlines the general steps for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Substituted Aminopyridine | ≥98% | Commercial | e.g., 3-Amino-5-bromo-6-chloropyridine |
| Sodium nitrite | ACS reagent, ≥97% | Commercial | |
| Hydrochloric acid | 37% | Commercial | |
| Copper(I) chloride | ≥97% | Commercial | |
| Fuming sulfuric acid (Oleum) | Commercial | Handle with extreme caution | |
| Thionyl chloride | ≥99% | Commercial | Handle with extreme care |
| Ammonium hydroxide | 28-30% solution | Commercial | |
| Dichloromethane | HPLC grade | Commercial | |
| Sodium bicarbonate | ACS reagent | Commercial | |
| Sodium sulfate | Anhydrous, granular | Commercial |
Step-by-Step Procedure
Step 1: Diazotization
-
Suspend the starting aminopyridine in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.[8][9]
-
Stir the resulting diazonium salt solution at low temperature.
Rationale: Diazotization converts the primary amine into a diazonium salt, a versatile intermediate.[3][4] Maintaining a low temperature is crucial as diazonium salts can be unstable and potentially explosive at higher temperatures or in solid form.[8][9][10]
Step 2: Sandmeyer Reaction
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the chlorinated pyridine product with an organic solvent.
Rationale: The Sandmeyer reaction is a reliable method for introducing a chlorine atom onto the pyridine ring. Careful control of the addition rate and temperature is necessary to manage the exotherm and gas evolution.[5][6]
Step 3: Sulfonation and Chlorosulfonation
-
Treat the chlorinated pyridine intermediate with a strong sulfonating agent, such as fuming sulfuric acid, to introduce the sulfonic acid group.
-
The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[11]
Rationale: This two-step process installs the sulfonyl chloride functionality, which is the immediate precursor to the final sulfonamide.
Step 4: Amination
-
Dissolve the crude sulfonyl chloride in a suitable inert solvent.
-
Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide.
-
Stir the reaction mixture until the formation of the sulfonamide is complete.
-
Isolate the 5-bromo-6-chloropyridine-3-sulfonamide product by filtration, wash with water, and dry.
Rationale: The nucleophilic attack of ammonia on the sulfonyl chloride forms the stable sulfonamide bond. This reaction is often exothermic and requires cooling.
Caption: Step-by-step experimental workflow for the synthesis.
Process Safety Considerations for Scale-Up
Scaling up chemical reactions introduces significant challenges, primarily related to heat and mass transfer.[10][12]
-
Thermal Hazards: Diazotization and Sandmeyer reactions are exothermic.[9] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to a thermal runaway if not properly controlled. Reaction calorimetry is recommended to assess the thermal profile before scaling up.[5][10]
-
Diazonium Salt Stability: Diazonium salts are notoriously unstable and can decompose explosively, especially if they precipitate out of solution or are allowed to dry.[8][9][10] It is imperative to keep them in solution and at low temperatures throughout the process.[8][9]
-
Reagent Handling: Reagents like fuming sulfuric acid and thionyl chloride are highly corrosive and toxic. Appropriate engineering controls and personal protective equipment are mandatory.
-
Gas Evolution: Significant volumes of nitrogen gas are produced during the Sandmeyer reaction. The reactor must have adequate venting to prevent pressure build-up.
Analytical Characterization
The identity and purity of the final product, 5-bromo-6-chloropyridine-3-sulfonamide (CAS 622815-58-1)[13][14], should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (271.52 g/mol )[13].
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion
This application note provides a framework for the synthesis of 5-bromo-6-chloropyridine-3-sulfonamide on a larger scale. A thorough understanding of the reaction mechanism, careful attention to the detailed protocol, and a rigorous approach to process safety are paramount for the successful and safe production of this important pharmaceutical intermediate.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. reddit.com [reddit.com]
- 13. 5-Bromo-6-chloropyridine-3-sulfonamide | 622815-58-1 | XZA81558 [biosynth.com]
- 14. alchempharmtech.com [alchempharmtech.com]
Troubleshooting & Optimization
stability and degradation of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Welcome to the Technical Support Center for 5-Bromo-6-chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols for the effective use of this key synthetic intermediate. Our goal is to empower you with the scientific rationale behind experimental procedures to ensure the stability, successful reactivity, and accurate analysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and storage of this compound.
Q1: What is the primary degradation pathway for this compound?
The principal degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis.[1] In the presence of moisture, the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding 5-bromo-6-chloropyridine-3-sulfonic acid and hydrochloric acid (HCl).[1] This reaction is generally irreversible and results in the loss of the reactive sulfonyl chloride functionality, rendering the compound inactive for subsequent sulfonylation reactions.
Q2: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of this compound, it is crucial to store it under anhydrous conditions. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to atmospheric moisture.[2] For long-term storage, it is recommended to keep it in a cool, dry, and dark place, such as a freezer at -20°C.[3]
Q3: What are the visual signs of degradation of this compound?
While the fresh compound is typically an off-white to faint yellow solid, degradation may not always be visually apparent. However, signs of significant hydrolysis can include a clumpy or sticky appearance due to the presence of the hygroscopic sulfonic acid and HCl. A pungent, acidic odor may also become more noticeable upon opening the container, indicating the presence of HCl gas. For accurate assessment of purity, analytical methods such as HPLC or NMR spectroscopy are recommended.
Q4: Which solvents are compatible with this compound for reactions?
The choice of solvent is critical for the stability of the sulfonyl chloride during a reaction. Anhydrous aprotic solvents are highly recommended. Common choices include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and toluene.[3][4] Protic solvents such as alcohols and water should be avoided as they will react with the sulfonyl chloride.[1] While some sulfonyl chlorides show stability in aqueous acidic solutions, especially if they have low aqueous solubility, it is generally best to maintain anhydrous conditions to prevent hydrolysis.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or no yield of the desired sulfonamide product.
-
Potential Cause 1: Degradation of this compound.
-
Explanation: The sulfonyl chloride may have hydrolyzed due to exposure to moisture in the reagents, solvents, or reaction setup.
-
Recommended Action:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Before starting the reaction, it is advisable to check the purity of the sulfonyl chloride using TLC or HPLC (see Experimental Protocols section).
-
-
-
Potential Cause 2: Incomplete reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Recommended Action:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
Ensure efficient stirring to overcome any solubility issues.
-
-
-
Potential Cause 3: Loss of product during work-up.
-
Explanation: Sulfonyl chlorides can hydrolyze during aqueous work-up procedures.[6]
-
Recommended Action:
-
If an aqueous wash is necessary, perform it quickly with cold water or brine to minimize the contact time.
-
Extract the product promptly into a water-immiscible organic solvent.
-
Alternatively, consider a non-aqueous work-up if possible.
-
-
Problem 2: Formation of multiple spots on TLC, indicating impurities.
-
Potential Cause 1: Presence of 5-bromo-6-chloropyridine-3-sulfonic acid.
-
Explanation: This is the hydrolysis product of the starting material. Being a polar and acidic compound, it will have a different Rf value on TLC compared to the sulfonyl chloride and the desired product.
-
Recommended Action:
-
The sulfonic acid can often be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. However, be cautious as the base can also promote further hydrolysis of any remaining sulfonyl chloride.
-
-
-
Potential Cause 2: Unreacted starting amine or alcohol.
-
Explanation: The nucleophile may not have fully reacted.
-
Recommended Action:
-
Optimize the stoichiometry of the reactants. Using a slight excess of the sulfonyl chloride may be necessary.
-
The unreacted nucleophile can often be removed by an acidic wash (e.g., with 1M HCl) if it is basic, or by column chromatography.
-
-
-
Potential Cause 3: Formation of diaryl sulfone.
-
Explanation: While more common in the synthesis of sulfonyl chlorides via chlorosulfonation, sulfone formation can sometimes occur as a side reaction.[6]
-
Recommended Action:
-
Optimize reaction conditions, particularly the temperature, to favor the desired sulfonylation reaction.
-
Purification by column chromatography is usually effective in removing sulfone byproducts.
-
-
Data Presentation
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | -20°C | Minimizes thermal degradation and hydrolysis. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric moisture. |
| Compatible Solvents | Dichloromethane, Acetonitrile, THF, Toluene (anhydrous) | Aprotic nature prevents reaction with the sulfonyl chloride.[3][4] |
| Incompatible Solvents | Water, Alcohols, Primary/Secondary Amines (as solvents) | Protic nature leads to rapid degradation or reaction.[1] |
| Primary Degradation Product | 5-bromo-6-chloropyridine-3-sulfonic acid | Result of hydrolysis.[1] |
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation product, 5-bromo-6-chloropyridine-3-sulfonic acid.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
The sulfonyl chloride, being less polar, will have a longer retention time than the more polar sulfonic acid degradation product.
-
Purity can be estimated by the relative peak area percentage.
-
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol outlines how to monitor the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
TLC developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate. A common starting eluent is a 7:3 mixture of hexanes:ethyl acetate.[7]
-
Spot the TLC Plate:
-
Using a pencil, draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, spot a dilute solution of your starting materials (the nucleophile and the this compound) in separate lanes.
-
In a third lane, spot the reaction mixture. A "co-spot" lane, where the reaction mixture is spotted on top of the starting sulfonyl chloride spot, can be useful for resolving compounds with similar Rf values.[8]
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The starting sulfonyl chloride is expected to be less polar (higher Rf) than the sulfonamide product. The sulfonic acid hydrolysis product, if present, will be very polar and likely remain at or near the baseline.
-
Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.[9]
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Workflow for Low Yield Reactions
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. capotchem.cn [capotchem.cn]
- 3. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-6-chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide practical, experience-driven insights to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Core Reactivity and Chemical Stability
This compound is a highly reactive electrophile, prized for its ability to install the 5-bromo-6-chloropyridin-3-sulfonyl moiety, a common scaffold in medicinal chemistry. The sulfur atom of the sulfonyl chloride group is electron-deficient and serves as the primary site for nucleophilic attack. However, this high reactivity also makes the compound susceptible to undesired side reactions, primarily with water.
The most critical factor governing the success of reactions with this reagent is the rigorous exclusion of moisture. Sulfonyl chlorides readily undergo hydrolysis to form the corresponding sulfonic acid, which is generally unreactive under standard sulfonamide formation conditions.[1][2] This hydrolysis is often the primary cause of low yields and complex purification challenges.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during experimentation.
Q1: My reaction is sluggish, or the starting material is consumed with little to no product formation. What is the likely cause?
A1: This is the most frequently reported issue and typically points to one of two primary side reactions:
-
Hydrolysis of the Sulfonyl Chloride: The most probable cause is the premature decomposition of your reagent by trace amounts of water.[3] Sulfonyl chlorides are highly sensitive to moisture, and any water present in your solvents, reagents, or on the surface of your glassware will rapidly convert the starting material into the unreactive 5-bromo-6-chloropyridine-3-sulfonic acid.
-
Protonation of the Nucleophile: When synthesizing sulfonamides via reaction with a primary or secondary amine, one equivalent of hydrochloric acid (HCl) is generated for each equivalent of product formed. This HCl can protonate the starting amine, rendering it non-nucleophilic and unable to participate in the reaction.[3] This effectively halts the reaction once a portion of the amine has been consumed.
-
Poor Solubility: In some cases, the sulfonyl chloride or the nucleophile may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.[3]
Q2: I observed a significant amount of a white precipitate forming immediately upon adding my amine. Is this my product?
A2: It is unlikely to be your final product. This precipitate is almost certainly the hydrochloride salt of your amine nucleophile.[3] As the reaction proceeds, the generated HCl reacts with the basic amine starting material, forming an insoluble salt. This is a strong indication that your reaction is proceeding but also that your amine is being consumed by this non-productive pathway. The addition of a non-nucleophilic base is required to scavenge the HCl and prevent this side reaction.
Q3: My crude NMR or LC-MS analysis shows a major impurity that I suspect is the hydrolyzed sulfonic acid. How can I prevent its formation and remove it from my product?
A3: Your suspicion is likely correct. Preventing hydrolysis is key, but if it occurs, it can be removed during workup.
-
Prevention: The foundational principle is to maintain strictly anhydrous (water-free) conditions.
-
Glassware: Oven-dry all glassware (e.g., at 120°C for several hours) and allow it to cool in a desiccator or under an inert atmosphere.
-
Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Ensure all other reagents, including your amine and any base, are also free of water.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
Removal: The sulfonic acid byproduct is acidic, while your desired sulfonamide product is typically neutral. This difference in chemical properties is the key to separation. During the aqueous workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer, leaving your purified product in the organic phase.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
| Problem | Potential Cause | Recommended Action |
| Low Yield | 1. Hydrolysis of sulfonyl chloride: Reagent decomposed before reacting.[3][4] 2. Incomplete reaction: Nucleophile was protonated and deactivated.[3] 3. Loss during workup: Product has some water solubility or was lost during purification. | 1. Ensure strict anhydrous conditions: Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). 2. Add a non-nucleophilic base: Include 1.1-1.5 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[3] 3. Optimize workup: Minimize the volume of aqueous washes and ensure the correct solvent is used for extraction and crystallization to reduce product loss. |
| Formation of Insoluble White Precipitate | Amine hydrochloride salt formation: HCl generated during the reaction is reacting with the starting amine.[3] | Purify by washing: The salt is typically water-soluble. During workup, wash the reaction mixture with water or brine to dissolve the salt. The desired organic product can then be extracted.[3] Ensure a non-nucleophilic base is used in the reaction to prevent this. |
| Dark-Colored Product | 1. High reaction temperature: The sulfonyl chloride or product may be decomposing. 2. Impurities in starting material: The initial sulfonyl chloride may contain colored impurities. | 1. Control the temperature: Run the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. Ensure the addition of reagents is done dropwise to manage any exotherm. 2. Verify starting material purity: If possible, analyze the purity of the this compound before use. |
| Product Fails to Crystallize or is an Oil | Presence of impurities: The sulfonic acid byproduct or other impurities can act as a crystallization inhibitor. | Improve purification: Perform a basic wash as described in the FAQs to remove acidic impurities. Consider column chromatography for further purification if simple crystallization fails. |
Visualization of Reaction Pathways
The following diagrams illustrate the intended reaction pathway versus the common side reactions and a logical workflow for troubleshooting.
Caption: Primary reaction pathway versus common side reactions.
Caption: Troubleshooting workflow for low reaction yield.
Recommended Experimental Protocol
General Procedure for Sulfonamide Synthesis
This protocol is designed to minimize the common side reactions discussed above.
1. Preparation (Anhydrous Technique):
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent.
-
Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and flush the system with a dry, inert gas (e.g., nitrogen or argon) for 10-15 minutes.
2. Reagent Setup:
-
In the reaction flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).[3]
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask or the addition funnel, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
3. Reaction Execution:
-
Slowly add the solution of the sulfonyl chloride to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the reaction rate and any potential exotherm.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).
4. Workup and Purification:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add an immiscible organic solvent like ethyl acetate for extraction.
-
Wash the organic layer sequentially with 1) water, 2) a saturated solution of NaHCO₃ (to remove the sulfonic acid impurity and excess HCl), and 3) brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Further purify the crude material by recrystallization or silica gel column chromatography as needed.
References
Technical Support Center: Hydrolysis of 5-Bromo-6-chloropyridine-3-sulfonyl chloride and Prevention Strategies
For: Researchers, scientists, and drug development professionals
Introduction
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a highly reactive intermediate, pivotal for the synthesis of novel agrochemicals and pharmaceutical agents.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides and other derivatives.[2][3] However, this high reactivity also makes the compound extremely susceptible to hydrolysis, a common challenge that can compromise experimental outcomes.
This guide provides an in-depth analysis of the causes and mechanisms of hydrolysis for this compound. It offers field-proven troubleshooting advice and robust prevention protocols to ensure the integrity of your starting material and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What exactly is the hydrolysis of this compound?
Hydrolysis is a chemical reaction in which the sulfonyl chloride group (-SO₂Cl) reacts with water (H₂O). In this process, the chlorine atom is substituted by a hydroxyl group (-OH) from the water molecule. The reaction yields 5-Bromo-6-chloropyridine-3-sulfonic acid and hydrochloric acid (HCl) as byproducts.[4][5] This reaction is generally irreversible and consumes your valuable starting material.
Q2: Why is preventing hydrolysis so critical for my experiments?
The hydrolysis of your sulfonyl chloride starting material can lead to several significant issues:
-
Reduced Yield: The most immediate consequence is a lower yield of your desired product, as the hydrolyzed starting material is no longer available to participate in the intended reaction.[4][6]
-
Inconsistent Results: Failure to consistently control moisture can lead to variable amounts of hydrolysis between experiments, causing poor reproducibility.
-
Complicated Purification: The resulting sulfonic acid is a polar, acidic impurity that can complicate the purification of your target molecule, sometimes requiring additional chromatographic steps or aqueous extractions.[7]
-
Formation of Side Products: The generated HCl can react with acid-sensitive functional groups in your reaction or, if an amine is used as a nucleophile, form an amine hydrochloride salt, altering the stoichiometry.[8]
Q3: What are the primary factors that cause and accelerate hydrolysis?
Hydrolysis is initiated by the presence of water. The rate can be accelerated by several factors:
-
Ambient Moisture: Exposure to humidity in the air during weighing or transfer is a primary cause.[9]
-
Improper Storage: Storing the compound in poorly sealed containers allows for the continuous ingress of atmospheric moisture.[9]
-
Contaminated Reagents: Using non-anhydrous solvents or reagents that contain trace amounts of water will introduce moisture directly into the reaction vessel.[8][9]
-
Elevated Temperatures: Higher temperatures can increase the rate of the hydrolysis reaction.
Visualization of the Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.
Caption: The hydrolysis mechanism of this compound.
Troubleshooting Guide for Hydrolysis-Related Issues
If you suspect hydrolysis is impacting your experiments, consult the following guide.
| Problem Observed | Potential Cause Related to Hydrolysis | Recommended Corrective Action |
| Low or No Yield of Desired Product | The sulfonyl chloride starting material has significantly hydrolyzed, reducing the amount of active reagent available for the reaction.[4][6] | 1. Verify the integrity of a new batch of the sulfonyl chloride. 2. Rigorously dry all glassware, solvents, and reagents before use. 3. Perform the entire reaction under a dry, inert atmosphere (Nitrogen or Argon).[6][9] |
| Presence of a Highly Polar, Acidic Impurity | The byproduct, 5-Bromo-6-chloropyridine-3-sulfonic acid, is present. This is a direct indicator of hydrolysis.[7][8] | 1. Confirm the identity of the impurity via LC-MS or by its acidic nature during workup. 2. Implement an aqueous basic wash (e.g., sat. NaHCO₃) during workup to remove the acidic impurity, but perform it quickly and at a low temperature to avoid hydrolyzing any remaining starting material. |
| Inconsistent Reaction Outcomes / Poor Reproducibility | Varying levels of atmospheric humidity or moisture contamination in reagents are causing different degrees of hydrolysis in each experimental run. | 1. Standardize the experimental setup by always using anhydrous techniques. 2. Use a glovebox or Schlenk line for handling the reagent. 3. Use freshly opened bottles of anhydrous solvents or solvents purified through a solvent system. |
| Formation of Amine Hydrochloride Salt | The HCl generated from hydrolysis reacts with the amine nucleophile, rendering it non-nucleophilic and altering the reaction stoichiometry.[8] | 1. Add an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge any HCl formed.[8] 2. Prioritize preventing hydrolysis in the first place, as this is a secondary effect. |
Decision Workflow for Troubleshooting Low Yields
Caption: A workflow to diagnose if hydrolysis is the root cause of low reaction yield.
Prevention Protocols
Adherence to the following protocols is essential for preserving the integrity of this compound.
Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for storing the reagent to minimize exposure to atmospheric moisture.
Materials:
-
Container of this compound
-
Dry, inert gas (Nitrogen or Argon)
-
Parafilm or vacuum grease
-
Secondary container with desiccant (e.g., a desiccator cabinet)
Procedure:
-
Upon Receipt: Inspect the container seal. If it appears compromised, the material should be considered suspect.
-
Inert Atmosphere: Before storing, briefly flush the headspace of the container with a gentle stream of nitrogen or argon to displace any moist air.
-
Secure Sealing: Tightly close the container cap. For long-term storage, wrap the cap and neck junction with Parafilm to create an additional barrier against moisture ingress.[9]
-
Dry Storage: Place the sealed container inside a secondary container, such as a desiccator, that contains an active desiccant (e.g., silica gel, Drierite).
-
Cool Environment: Store the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources. Recommended storage temperature is typically 2-8°C.[1][9]
Protocol 2: Use in an Anhydrous Reaction
This protocol provides a step-by-step guide for setting up a reaction to prevent hydrolysis during the experiment.
Materials:
-
Reaction flask and necessary glassware (e.g., addition funnel, condenser)
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Anhydrous solvent (e.g., Dichloromethane, THF, Toluene)
-
Anhydrous reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously dry. This is best achieved by oven-drying at >120°C for several hours and allowing it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assemble Apparatus: Quickly assemble the reaction apparatus while it is still warm, or assemble it cool and then flame-dry under vacuum, backfilling with inert gas.
-
Inert Atmosphere: Establish and maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.
-
Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents via a dry syringe through a rubber septum.
-
Reagent Transfer: Weigh the this compound in a dry, closed container if possible. If it must be weighed in the open, do so quickly. Transfer the solid to the reaction flask under a positive flow of inert gas to minimize exposure to the atmosphere.
-
Reaction Execution: Run the reaction according to your established protocol, maintaining the inert atmosphere until the reaction is complete and ready for workup.
-
Aqueous Workup: If an aqueous workup is required, perform it only after confirming the reaction's completion via TLC or LC-MS. To minimize hydrolysis of any unreacted starting material, conduct the workup at a low temperature (e.g., in an ice bath).[7]
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
Technical Support Center: Strategies for the Removal of Unreacted 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for handling and purification related to 5-Bromo-6-chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and encounter challenges with its removal post-reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
This compound is a highly reactive intermediate, prized for its ability to construct complex sulfonamide derivatives, which are significant in pharmaceutical and agrochemical research.[1] However, its high reactivity also necessitates precise control and effective purification strategies to isolate the desired product in high purity. This guide provides a structured approach to troubleshooting and removing unreacted starting material from your reaction mixture.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when dealing with residual this compound.
Q1: Why is the complete removal of unreacted this compound so critical?
A: Complete removal is paramount for several reasons:
-
Product Purity: Residual sulfonyl chloride is a significant impurity that can compromise the integrity of your final compound and complicate characterization (e.g., NMR, MS).
-
Downstream Reactivity: The sulfonyl chloride functional group is highly reactive.[2] If not removed, it can react with reagents in subsequent steps, leading to unwanted byproducts and lower yields.
-
Compound Stability: Over time, the unreacted sulfonyl chloride can slowly hydrolyze, potentially altering the composition and stability of your final product.
Q2: What is the most direct and common method for removing residual this compound?
A: The most effective and widely used method is a reactive quench followed by a liquid-liquid extraction . The strategy involves intentionally converting the unreacted sulfonyl chloride into a highly polar byproduct that can be easily separated from the typically less polar desired product.
Q3: What is the primary byproduct I should expect when quenching with water or an aqueous base?
A: Sulfonyl chlorides react with water in a process called hydrolysis.[3][4] The primary byproduct you will form is 5-Bromo-6-chloropyridine-3-sulfonic acid . This sulfonic acid is significantly more polar than the parent sulfonyl chloride. When an aqueous base (like sodium bicarbonate) is used, the sulfonic acid is converted to its corresponding sulfonate salt, which is highly soluble in water and thus easily removed from the organic phase during extraction.
Q4: Can I use a "scavenger" nucleophile other than water to quench the reaction?
A: Yes, this is a viable alternative strategy. You can add a simple, highly reactive amine (e.g., diethylamine or aniline) to the reaction mixture upon completion. This will convert the unreacted sulfonyl chloride into a new sulfonamide. This can be advantageous if the resulting "scavenger sulfonamide" has drastically different properties (e.g., much more polar or non-polar) than your desired product, making separation by chromatography or crystallization easier.
Q5: Is column chromatography effective for removing the unreacted sulfonyl chloride?
A: Absolutely. Silica gel column chromatography is a powerful technique for this separation.[5][6] this compound is a moderately polar compound. It will separate from most non-polar to moderately polar sulfonamide products using a standard solvent system like hexanes and ethyl acetate. This method is particularly useful when extraction is insufficient or when other impurities are present.[7]
Part 2: In-Depth Troubleshooting and Purification Guides
This section provides detailed, step-by-step protocols and the scientific rationale behind them.
Guide 1: Removal by Reactive Quench and Liquid-Liquid Extraction
This is the first line of defense and the most common industrial and laboratory practice for removing sulfonyl chlorides. The entire principle hinges on a chemically-driven phase separation: converting the problematic, organic-soluble sulfonyl chloride into an easily discarded, water-soluble salt.
Causality Behind the Method: The S-Cl bond in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack.[8] Water acts as a nucleophile, hydrolyzing it to the corresponding sulfonic acid. A weak base (e.g., NaHCO₃) serves a dual purpose: it neutralizes the HCl byproduct from the primary reaction and, more importantly, deprotonates the newly formed sulfonic acid. This deprotonation is critical, as the resulting sulfonate salt has ionic character, rendering it exceptionally soluble in the aqueous phase and virtually insoluble in common organic solvents like dichloromethane or ethyl acetate.
Caption: Workflow for removing sulfonyl chloride via quenching and extraction.
Assumed Reaction: Synthesis of a sulfonamide from an amine and excess this compound in Dichloromethane (DCM).
-
Reaction Completion & Cooling: Once TLC or LCMS indicates consumption of the starting amine, cool the reaction mixture to 0-10 °C using an ice bath. This mitigates any exotherm from the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases. Alternatively, deionized water can be used, followed by a basic wash in the next step.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is DCM, it will typically be the bottom layer. If another solvent like ethyl acetate was used, it will be the top layer.
-
Separation: Allow the layers to fully separate. Drain the organic layer. Extract the aqueous layer one more time with a fresh portion of the organic solvent to recover any dissolved product.
-
Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with:
-
1M HCl (if an amine base like triethylamine was used, to remove its salt).
-
Saturated aqueous NaHCO₃ (to ensure complete removal of the sulfonic acid).[4]
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of unreacted sulfonyl chloride.
| Problem | Potential Cause | Recommended Action |
| Emulsion Formation | High concentration of salts or amphiphilic molecules at the interface. | Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Incomplete Removal | Insufficient quenching time or insufficient base used. | Ensure the pH of the aqueous layer is basic (>8). If necessary, repeat the aqueous base wash on the organic layer. |
| Product Crashes Out | The desired product has low solubility in the chosen extraction solvent. | Add more organic solvent to redissolve the product. If this is not feasible, consider a different workup solvent or proceed directly to filtration and purify the solid. |
Guide 2: Purification by Silica Gel Chromatography
When basic extraction is insufficient to achieve the desired purity, flash column chromatography is the method of choice.
Causality Behind the Method: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel, which is polar) and a mobile phase (an organic solvent system). This compound is more polar than simple hydrocarbons but is typically less polar than the resulting sulfonamides, especially those containing additional polar functional groups. This difference in polarity allows for effective separation.[7]
| Compound Class | Typical Polarity | Expected Elution Order (First to Last) | Common Mobile Phase (Hexanes/Ethyl Acetate) |
| Non-polar byproducts | Low | 1st | 100% Hexanes to 95:5 |
| This compound | Moderate | 2nd | 90:10 to 70:30 |
| Desired Sulfonamide Product | Moderate to High | 3rd | 70:30 to 50:50 (or lower) |
| 5-Bromo-6-chloropyridine-3-sulfonic acid | Very High | 4th (or sticks to silica) | Will not elute well without a polar modifier like Methanol. |
-
Sample Preparation: Concentrate the crude product from the reaction. Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of DCM or ethyl acetate, adding the silica, and concentrating to a dry, free-flowing powder. This "dry loading" technique generally results in better separation.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 5% EtOAc to 10%, 20%, 30%, etc.). Collect fractions and monitor them by TLC.
-
Fraction Analysis: Spot fractions on a TLC plate and visualize under UV light. Fractions containing the same single spot corresponding to the desired product are combined.
-
Concentration: Concentrate the combined, pure fractions under reduced pressure to yield the purified product.
References
- 1. This compound [myskinrecipes.com]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Moisture Sensitivity of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for 5-Bromo-6-chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this moisture-sensitive reagent. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Reagent's Instability
Question 1: Why is my reaction with this compound failing or giving low yields?
Answer: The primary culprit for low yields or reaction failure when using this compound is its high susceptibility to hydrolysis.[1] The sulfonyl chloride functional group is highly electrophilic and readily reacts with even trace amounts of water. This reaction converts the starting material into the corresponding and unreactive 5-bromo-6-chloropyridine-3-sulfonic acid.[1] The presence of this sulfonic acid impurity can also complicate purification processes.
Causality: The sulfur atom in the sulfonyl chloride is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack by water.
Question 2: What are the visible signs of degradation of this compound?
Answer: A pure sample of this compound should be an off-white to faint yellow solid.[2] Signs of degradation due to moisture exposure include:
-
Clumping or stickiness: The solid may appear wet or clumpy.
-
Pungent odor: Hydrolysis releases hydrogen chloride (HCl) gas, which has a sharp, acidic smell.
-
Discoloration: The solid may darken over time.
If you observe any of these signs, it is highly probable that your reagent has been compromised.
Section 2: Proper Handling and Storage Protocols
Question 3: What are the ideal storage conditions for this compound?
Answer: To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture. |
| Temperature | Store in a cool, dry place.[3] Refrigeration is often recommended. | Reduces the rate of any potential decomposition reactions. |
| Container | Keep in a tightly sealed container.[3] Containers with PTFE-lined caps are ideal. | Provides a physical barrier against moisture ingress. |
| Location | Store in a desiccator. | Provides an additional layer of protection against ambient humidity. |
Question 4: How should I properly handle this compound in the laboratory to prevent moisture exposure?
Answer: Implementing inert atmosphere techniques is essential when working with this reagent.[4][5][6]
Experimental Protocol: Handling this compound Under an Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.[7][8]
-
Inert Atmosphere Setup: Assemble your reaction apparatus and flush it with a dry inert gas, such as nitrogen or argon, using a Schlenk line or a balloon filled with the gas.[4][5][6]
-
Reagent Transfer:
-
If possible, perform all transfers inside a glovebox with a controlled inert atmosphere.[8]
-
If a glovebox is unavailable, use a positive pressure of inert gas to protect the reagent from the atmosphere.
-
Quickly weigh the required amount of the solid reagent and transfer it to the reaction vessel under a counterflow of inert gas.
-
-
Solvent Addition: Use anhydrous solvents that have been appropriately dried and stored over molecular sieves or other drying agents. Transfer solvents using a dry syringe or cannula.[4][5][6]
Diagram: Inert Atmosphere Reaction Setup
Caption: A typical Schlenk line setup for maintaining an inert atmosphere.
Section 3: Troubleshooting Reactions
Question 5: I've taken precautions to exclude moisture, but my reaction is still not working. What else could be wrong?
Answer: If you are confident that moisture has been excluded, consider these other potential issues:
-
Solvent Purity: Ensure your anhydrous solvent is genuinely dry. It's good practice to test the water content of your solvent or use a freshly opened bottle from a reputable supplier.
-
Base Selection: In reactions where a base is used to scavenge the HCl byproduct (e.g., sulfonamide formation), the choice of base is critical. Use a non-nucleophilic organic base like triethylamine or pyridine.[1] Inorganic bases like sodium hydroxide can introduce water and promote hydrolysis of the sulfonyl chloride.[1]
-
Reagent Purity: The starting material itself might be of poor quality. If possible, analyze the purity of your this compound by techniques like NMR or melting point determination before use. The melting point of the pure compound is reported to be between 42°C and 51°C.[9]
Question 6: How can I confirm that hydrolysis is the cause of my failed reaction?
Answer: You can analyze your crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: The hydrolyzed product, 5-bromo-6-chloropyridine-3-sulfonic acid, is significantly more polar than the starting sulfonyl chloride. You should observe a new, more polar spot on your TLC plate corresponding to the sulfonic acid.
-
LC-MS Analysis: This technique can provide more definitive evidence by identifying the mass of the sulfonic acid in your reaction mixture.
Diagram: Hydrolysis of this compound
Caption: The reaction of the sulfonyl chloride with water.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-6-chloropyridine-3-sulphonyl chloride | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions with 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Technical Support Center: 5-Bromo-6-chloropyridine-3-sulfonyl chloride
A Senior Application Scientist's Guide to Troubleshooting Failed Reactions
Welcome to the technical support resource for this compound (CAS 216394-05-7). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its successful application is critical.[1] This guide is structured to address the most common challenges encountered during its use, providing not just solutions but the underlying chemical principles to empower your research. My goal is to transform reaction failures into predictable successes.
The reactivity of this molecule is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group, making it an excellent reagent for forming sulfonamides and sulfonate esters. However, this reactivity is a double-edged sword. The molecule's sensitivity to moisture and the potential for side reactions involving the substituted pyridine ring necessitate careful planning and execution.
This guide is organized into a series of frequently asked questions that directly tackle common experimental failures.
Section 1: Troubleshooting Reaction Failures - FAQs
This section addresses the most pressing issues: when a reaction does not proceed as expected. We will diagnose the problem based on common symptoms.
Q1: I've set up my reaction with an amine/alcohol, but I'm seeing no product formation or very low conversion. What are the likely causes?
This is the most common issue and typically points to one of three areas: reagent integrity, reaction conditions, or the nature of your nucleophile.
A1: Root Cause Analysis
-
Degradation of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture, or residual water in solvents or on glassware, will convert it to the unreactive 5-bromo-6-chloropyridine-3-sulfonic acid. An already degraded starting material is a primary suspect for a failed reaction.
-
Inadequate Base: The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl). This HCl will protonate your nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[4] A base is required to scavenge this acid. If the chosen base is too weak or used in a substoichiometric amount, the reaction will stall.
-
Poor Nucleophile Reactivity: Sterically hindered amines or alcohols, or those with electron-withdrawing groups that reduce nucleophilicity, will react much slower. The inherent reactivity of your substrate cannot be overlooked.
-
Solvent Issues: The choice of solvent can significantly impact reaction rates.[5][6] A solvent that does not fully dissolve the reactants or is not sufficiently polar to support the transition state can lead to low conversion.
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing a failed reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of 5-bromo-6-chloropyridine-3-sulfonamide Products
Welcome to the technical support center for 5-bromo-6-chloropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to overcome solubility challenges with this compound. The information herein is based on established principles for enhancing the solubility of sulfonamide-based active pharmaceutical ingredients (APIs).
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is my 5-bromo-6-chloropyridine-3-sulfonamide product exhibiting poor aqueous solubility?
A1: The limited aqueous solubility of many sulfonamide-containing compounds, including 5-bromo-6-chloropyridine-3-sulfonamide, is often attributed to the presence of a hydrophobic aromatic ring structure. While the sulfonamide group itself offers some polarity, the overall nonpolar character of the molecule can lead to unfavorable interactions with water.[1]
Q2: What are the initial steps I should take to improve the solubility of my compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, particularly its pKa. Given that sulfonamides are typically weakly acidic, pH adjustment is often the most straightforward and effective initial strategy to explore.[2][3] Following that, co-solvency and salt formation are logical next steps.
Q3: How can I predict which solubility enhancement strategy will be most effective for my 5-bromo-6-chloropyridine-3-sulfonamide product?
A3: The optimal strategy depends on several factors, including the inherent properties of your specific product, the desired final formulation (e.g., oral, parenteral), and the intended application. A decision-making workflow can aid in selecting the most promising approach.
Caption: Decision workflow for selecting a solubility enhancement strategy.
TROUBLESHOOTING GUIDES
Issue 1: Limited success with pH adjustment.
Possible Cause: The pH of the solution may not be sufficiently high to deprotonate the sulfonamide group, or the compound may be degrading at extreme pH values. Sulfonamides are acidic and their solubility generally increases in alkaline solutions.[2]
Troubleshooting Steps:
-
Determine the pKa of 5-bromo-6-chloropyridine-3-sulfonamide: This is a critical first step. The solubility of a weakly acidic drug will increase as the pH of the solution rises above its pKa.
-
Systematic pH Screening: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 4 to 8).
-
Assess Solubility and Stability: Measure the solubility of your compound in each buffer. It is also crucial to assess the chemical stability of the compound at each pH, as highly alkaline conditions can sometimes lead to degradation.
-
Consider Salt Formation: If pH adjustment alone is insufficient or leads to instability, converting the sulfonamide to a salt is a highly effective method for increasing both solubility and dissolution rate.[3][4] For a weakly acidic drug like a sulfonamide, a strong base salt (e.g., sodium or potassium) is typically prepared.[3]
Data Presentation: Example pH-Solubility Profile
| pH | Solubility (mg/mL) | Observations |
| 4.0 | 0.05 | Insoluble |
| 5.0 | 0.12 | Slightly Soluble |
| 6.0 | 0.85 | Soluble |
| 7.0 | 5.20 | Freely Soluble |
| 8.0 | 15.60 | Very Soluble, monitor for degradation |
Issue 2: Co-solvent system is causing precipitation upon dilution.
Possible Cause: The drug is precipitating out of the co-solvent system when it comes into contact with an aqueous environment, a common issue in drug delivery. The choice and concentration of the co-solvent are critical.
Troubleshooting Steps:
-
Optimize Co-solvent Blend: Experiment with different water-miscible organic solvents. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6][7]
-
Evaluate Co-solvent Concentration: Create a phase diagram to identify the optimal concentration range of the co-solvent that maintains drug solubility without causing precipitation upon dilution.
-
Incorporate Surfactants: The addition of a surfactant can help to create micelles that encapsulate the drug, preventing precipitation and increasing the apparent solubility.[8][9]
-
Consider Self-Emulsifying Drug Delivery Systems (SEDDS): For highly challenging compounds, SEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents, can be an effective approach.[6]
Caption: Troubleshooting co-solvent induced precipitation.
Issue 3: Difficulty in achieving a stable, high-concentration formulation.
Possible Cause: The intrinsic solubility of the compound is very low, and simple methods are insufficient. More advanced techniques that alter the physical form of the API may be necessary.
Troubleshooting Steps:
-
Solid Dispersion Technology: This involves dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.[1][10][11] Amorphous solid dispersions can significantly increase the aqueous solubility of a crystalline drug.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating them and increasing their solubility in aqueous solutions.[8]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to an improved dissolution rate.[10][11] It is important to note that this does not change the equilibrium solubility but can enhance the rate at which the drug dissolves.[11]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve the Drug and Carrier: Dissolve a specific ratio of 5-bromo-6-chloropyridine-3-sulfonamide and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug and polymer on the flask.
-
Drying: Dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques such as DSC and XRD.
References
- 1. benchchem.com [benchchem.com]
- 2. bmj.com [bmj.com]
- 3. youtube.com [youtube.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-6-chloropyridine-3-sulfonyl chloride is a key building block whose reactive sulfonyl chloride moiety and halogenated pyridine core present unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies for assessing its purity, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Reactivity and Complexity
This compound's primary analytical challenge stems from the high reactivity of the sulfonyl chloride group. It is readily susceptible to hydrolysis, converting to the corresponding sulfonic acid. This inherent instability dictates careful consideration of sample handling, solvent choice, and analytical conditions to prevent degradation during analysis, which could otherwise provide a false impression of impurity.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a critical decision driven by the specific question being asked. Are we seeking a precise, absolute purity value? Are we identifying unknown impurities? Or are we performing routine quality control? This section compares the most powerful techniques for the comprehensive analysis of this compound.
| Technique | Primary Application | Strengths | Limitations |
| Quantitative ¹H NMR (qNMR) | Absolute Purity Determination | Non-destructive, requires no specific reference standard for the analyte, provides structural information.[1][2][3] | Lower sensitivity than chromatographic methods, potential for signal overlap. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Impurity Profiling | High sensitivity and resolution, suitable for non-volatile and thermally labile compounds.[4][5] | Requires a reference standard for quantification, risk of on-column degradation if not optimized. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Volatile Impurities | Excellent separation for volatile compounds, provides structural information from mass spectra.[5][6] | Not suitable for thermally labile compounds; derivatization may be necessary.[5] |
| Elemental Analysis | Confirmation of Elemental Composition | Provides fundamental confirmation of the empirical formula.[7] | Does not distinguish between isomers or identify impurities with similar elemental composition.[8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Confirmation | Rapid confirmation of the sulfonyl chloride functional group.[9][10] | Not a quantitative technique for purity assessment. |
In-Depth Methodologies & Experimental Protocols
Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity
Causality Behind Method Choice: qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for a direct, absolute purity measurement without needing a reference standard of this compound itself.[2][11] This is particularly valuable for novel compounds or when a certified standard is unavailable. We use an internal standard of known purity and weight to compare against the analyte.[1][11]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) of known purity into the same vial. The standard should have signals that do not overlap with the analyte's signals.[3][11]
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not react with the sulfonyl chloride.
-
Vortex the sample to ensure complete dissolution and transfer to a high-quality NMR tube.
-
-
Instrumental Parameters (500 MHz NMR Spectrometer):
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30-60 seconds. This long delay is critical to ensure complete relaxation of all protons, a prerequisite for accurate quantification.
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: ≥ 3 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For this compound, the aromatic protons are suitable candidates.[12][13]
-
Calculate the purity using the following formula[1][2]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
-
Stability-Indicating HPLC Method: For Routine Purity and Impurity Profiling
Causality Behind Method Choice: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high sensitivity and resolving power.[14] A "stability-indicating" method is one that can separate the parent compound from its potential degradation products, in this case, the primary concern being the sulfonic acid derivative. Reverse-phase HPLC is chosen due to the non-polar nature of the halogenated pyridine ring.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Forced Degradation Sample: To prove stability-indicating capability, a sample is intentionally degraded. A small amount of the compound is dissolved in an acetonitrile/water (90:10) mixture and stirred for 1 hour to induce hydrolysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is employed to ensure separation of the main peak from any potential impurities.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
The chromatogram from the forced degradation sample should show a new, more polar peak (the sulfonic acid) that is well-resolved from the parent compound, thus validating the method as stability-indicating.[14]
-
GC-MS: Identifying Volatile Impurities and Side-Products
Causality Behind Method Choice: While HPLC is excellent for the primary purity assessment, GC-MS is invaluable for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[5][15] Due to the thermal lability of the sulfonyl chloride, a derivatization step is often employed. Converting the sulfonyl chloride to a more stable sulfonamide with a simple amine (e.g., diethylamine) prevents degradation in the hot GC inlet.[5]
Experimental Protocol:
-
Derivatization:
-
Dissolve ~5 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 1.5 equivalents of diethylamine and stir at room temperature for 30 minutes.
-
Wash the reaction mixture with dilute HCl and then with water to remove excess amine.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.
-
-
Instrumental Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C (A higher temperature is possible with the more stable sulfonamide derivative).
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak. The derivatized product will have a specific molecular ion and fragmentation pattern. Halogenated compounds often show characteristic isotopic patterns for bromine (M and M+2 peaks of nearly equal intensity) and chlorine (M and M+2 peaks in a ~3:1 ratio), which aids in identification.[16][17]
-
Visualizing the Analytical Workflow
A logical approach to purity determination involves a multi-faceted strategy, starting with qualitative confirmation and moving towards quantitative assessment.
Caption: Multi-technique workflow for purity analysis.
Conclusion and Recommendations
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment for this compound relies on an orthogonal approach, leveraging the strengths of multiple methods.
-
For absolute, defensible purity values , qNMR is the recommended technique due to its direct measurement principle, which aligns with the highest standards of scientific integrity.[1][3][18]
-
For routine quality control and impurity profiling , a validated, stability-indicating HPLC method is the most efficient and practical choice.
-
For investigational purposes , such as identifying byproducts from a new synthetic route, GC-MS and LC-MS are indispensable for structural elucidation of unknown impurities.
By understanding the causality behind the choice of each method and implementing these validated protocols, researchers can ensure the quality of their intermediates, leading to more reliable and reproducible scientific outcomes. This multi-faceted analytical approach is not just good practice; it is a necessary component of rigorous drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analysis [chemistry.huji.ac.il]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ionike.com [ionike.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 13. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. savemyexams.com [savemyexams.com]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Orthogonal Characterization of 5-bromo-6-chloropyridine-3-sulfonamides by NMR and LC-MS
Introduction: The Analytical Imperative for Novel Pyridine Scaffolds
In contemporary drug discovery and materials science, the substituted pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The specific compound class, 5-bromo-6-chloropyridine-3-sulfonamides, represents a versatile synthetic intermediate, combining the reactivity of two distinct halogen atoms with the well-established pharmacological relevance of the sulfonamide functional group.
The journey from a synthetic hypothesis to a validated molecular entity is critically dependent on rigorous and unambiguous structural characterization. The presence of multiple electronegative substituents on the pyridine ring can create complex electronic environments, making spectral interpretation non-trivial. Therefore, relying on a single analytical technique is insufficient. This guide presents a robust, self-validating workflow employing two orthogonal and complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, purity assessment, and supplementary structural verification.
This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for key experimental choices, reflecting field-proven insights into the characterization of complex heterocyclic small molecules.
Part 1: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the precise atomic connectivity of a molecule in solution. For a polysubstituted pyridine like 5-bromo-6-chloropyridine-3-sulfonamide, a suite of 1D and 2D NMR experiments is essential for assigning every proton and carbon signal without ambiguity.
The Causality Behind Experimental Choices
The pyridine ring's nitrogen atom and the attached halogen substituents create a desymmetrized electronic landscape. This results in distinct chemical shifts for the two remaining aromatic protons. However, their proximity can lead to complex splitting patterns or signal overlap, necessitating advanced techniques.
-
¹H NMR: Provides the initial overview of the proton environment. We expect to see two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm for pyridines) and a broad signal for the sulfonamide -NH₂ protons, which may exchange with deuterium in the solvent.[1][2]
-
¹³C NMR: Reveals the carbon skeleton. We anticipate six unique carbon signals, four of which will be quaternary (C-Br, C-Cl, C-S, and the carbon between them). Assigning these non-protonated carbons is a primary challenge.
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin-coupled protons.[3] A cross-peak between the two aromatic proton signals would definitively prove their scalar coupling relationship, helping to trace the connectivity around the ring.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons.[3] It reveals correlations between protons and carbons that are two or three bonds away, allowing us to build the molecular framework piece by piece by connecting the known protons to the unknown quaternary carbons.[3][4]
Experimental Workflow: NMR Analysis
References
A Comparative Guide to Pyridine Sulfonyl Chlorides in Synthesis: Spotlight on 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Introduction
Pyridine sulfonyl chlorides are a pivotal class of reagents in modern organic synthesis, prized for their role in the construction of sulfonamides—a scaffold of immense importance in medicinal chemistry and agrochemicals.[1][2] The reactivity and utility of a pyridine sulfonyl chloride are profoundly influenced by the nature and position of substituents on the pyridine ring. This guide provides an in-depth technical comparison of 5-bromo-6-chloropyridine-3-sulfonyl chloride with other key pyridine sulfonyl chlorides, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals. We will delve into the electronic effects governing their reactivity, showcase their applications in synthesis, and provide detailed experimental protocols.
The Strategic Importance of Substitution: Electronic Effects on Reactivity
The electrophilicity of the sulfur atom in the sulfonyl chloride group is the primary driver of its reactivity towards nucleophiles, such as amines, in the formation of sulfonamides. The electronic properties of substituents on the pyridine ring modulate this reactivity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Halogens, such as chlorine and bromine, are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect depletes electron density from the pyridine ring, which in turn withdraws electron density from the sulfonyl chloride moiety, rendering the sulfur atom more electrophilic and, consequently, more reactive towards nucleophiles.[3]
-
Pyridine Nitrogen : The nitrogen atom in the pyridine ring is inherently electron-withdrawing, contributing to the overall electron-deficient nature of the ring, especially at the ortho and para positions.
This compound is a prime example of a highly activated pyridine sulfonyl chloride. It features two halogen substituents, a bromine atom at the 5-position and a chlorine atom at the 6-position. Both halogens act as potent EWGs, significantly enhancing the electrophilicity of the sulfonyl group at the 3-position. This heightened reactivity can lead to faster reaction times and the ability to form sulfonamides with less nucleophilic amines under milder conditions.
In contrast, pyridine-3-sulfonyl chloride , lacking any additional electron-withdrawing substituents, is a less reactive species. 6-Chloropyridine-3-sulfonyl chloride occupies an intermediate position in terms of reactivity, with a single chlorine atom providing a moderate level of activation.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Pyridine-3-sulfonyl chloride] --> B{Reactivity}; C[6-Chloropyridine-3-sulfonyl chloride] --> B; D[this compound] --> B; subgraph "Reactivity Spectrum" direction LR A -- "Lower" --> C; C -- "Intermediate" --> D; D -- "Higher" --> E[ ]; E[style=invis] end }
Caption: Relative reactivity of pyridine sulfonyl chlorides.
Comparative Performance in Sulfonamide Synthesis: A Data-Driven Perspective
| Pyridine Sulfonyl Chloride | Key Substituents | Expected Reactivity | Typical Reaction Conditions | Representative Yields |
| 5-Bromo-6-chloro-pyridine-3-sulfonyl chloride | 5-Bromo, 6-Chloro | High | Room temperature, short reaction times | Good to Excellent |
| 6-Chloropyridine-3-sulfonyl chloride | 6-Chloro | Moderate | Room temperature to mild heating | Good[6] |
| Pyridine-3-sulfonyl chloride | None | Lower | Room temperature to heating, longer reaction times | Good to Excellent[1][7] |
Causality Behind Experimental Choices:
The choice of pyridine sulfonyl chloride is dictated by the nucleophilicity of the amine and the desired reaction conditions.
-
For highly nucleophilic amines, the less reactive and more economical pyridine-3-sulfonyl chloride is often sufficient to achieve high yields.[1][7]
-
When dealing with less reactive amines, such as anilines with electron-withdrawing groups, a more activated sulfonyl chloride is necessary. 6-Chloropyridine-3-sulfonyl chloride offers a good balance of reactivity and stability.[6]
-
This compound is the reagent of choice for challenging sulfonamide formations, where its high reactivity can overcome the poor nucleophilicity of the amine or allow for reactions to proceed at lower temperatures, which can be crucial for sensitive substrates. Furthermore, the bromo and chloro substituents provide valuable handles for subsequent cross-coupling reactions, enabling further molecular diversification.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding 5-bromo-6-chloronicotinic acid.
dot graph TD { A[5-Bromo-6-chloronicotinic acid] -- "SOCl₂ or (COCl)₂" --> B(5-Bromo-6-chloronicotinoyl chloride); B -- "SO₂/CuCl₂/H₂O" --> C(this compound); }
Caption: Synthetic route to this compound.
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid [9]
A common route involves the halogenation of 6-hydroxynicotinic acid.
-
To a stirred solution of 6-hydroxynicotinic acid, add a suitable brominating agent (e.g., N-bromosuccinimide) in a strong acid.
-
The resulting 5-bromo-6-hydroxynicotinic acid is then treated with a chlorinating agent like phosphorus oxychloride to yield 5-bromo-6-chloronicotinic acid.
Step 2: Conversion to this compound
A standard procedure for converting a carboxylic acid to a sulfonyl chloride involves a multi-step process. A more direct route from an amino-pyridine precursor is often employed for other pyridine sulfonyl chlorides.
-
Diazotization of 3-amino-5-bromo-6-chloropyridine with sodium nitrite in the presence of a mineral acid.
-
The resulting diazonium salt is then subjected to a sulfochlorination reaction using sulfur dioxide in the presence of a copper(I) chloride catalyst.[10]
General Protocol for Sulfonamide Synthesis
The following protocol is a representative example of sulfonamide formation using a pyridine sulfonyl chloride.
dot graph TD { subgraph "Reaction Setup" A[Amine in DCM] --> B{0 °C}; C[Pyridine Sulfonyl Chloride in DCM] --> B; D[Base (e.g., Pyridine)] --> B; end subgraph "Reaction and Workup" B -- "Stir at RT" --> E{Reaction Monitoring (TLC)}; E -- "Complete" --> F{Aqueous Workup}; F --> G{Extraction}; G --> H{Purification (Chromatography)}; end H --> I[Sulfonamide Product]; }
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
Substituted Pyridine Sulfonyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5-2.0 eq)
Procedure:
-
Dissolve the amine and the base in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the pyridine sulfonyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitoring by TLC). Reaction times will vary depending on the reactivity of the sulfonyl chloride and the amine.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of This compound makes it a valuable building block in the synthesis of complex molecules with biological activity.
-
Drug Discovery : The resulting sulfonamides can be further functionalized via cross-coupling reactions at the bromo and chloro positions, allowing for the rapid generation of libraries of compounds for screening. The sulfonamide moiety itself is a well-established pharmacophore in a wide range of therapeutic areas.[11]
-
Agrochemicals : This reagent is used in the development of novel herbicides and fungicides.[12] The 5-bromo-6-chloropyridine scaffold is present in several commercial agrochemicals.
Conclusion
This compound stands out as a highly reactive and versatile reagent for the synthesis of sulfonamides. Its enhanced electrophilicity, a direct consequence of the two electron-withdrawing halogen substituents, allows for efficient reactions with a broad range of amines under mild conditions. While pyridine-3-sulfonyl chloride and 6-chloropyridine-3-sulfonyl chloride are valuable reagents in their own right, the unique combination of high reactivity and the potential for subsequent functionalization makes this compound a strategic choice for complex synthetic challenges in drug discovery and agrochemical research. The selection of the appropriate pyridine sulfonyl chloride should be guided by a thorough understanding of the electronic properties of the substrates and the desired reaction outcomes.
References
- 1. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Sulfonyl Chlorides and Other Functional Groups on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Reactivity Landscape of Pyridine
The pyridine ring is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties, stemming from the electronegative nitrogen atom, create a nuanced reactivity landscape that can be strategically exploited in organic synthesis. Unlike its carbocyclic counterpart, benzene, the pyridine ring is electron-deficient, rendering it less reactive toward electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr).[3] This guide provides a comprehensive comparison of the reactivity of pyridyl sulfonyl chlorides with other common functional groups on the pyridine ring, offering insights into reaction mechanisms, comparative reactivity based on available data, and detailed experimental protocols.
The Dichotomy of Pyridine Reactivity: Electrophilic vs. Nucleophilic Substitution
The reactivity of the pyridine ring is fundamentally dictated by the position of substitution relative to the nitrogen atom. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[4]
Electrophilic Aromatic Substitution (EAS): A Challenging Transformation
Direct electrophilic substitution on the pyridine ring is often difficult and requires harsh reaction conditions.[3][5] The nitrogen atom is readily protonated or coordinates with Lewis acids, further deactivating the ring to electrophilic attack. When EAS does occur, it preferentially yields the 3-substituted product, as attack at the 2- or 4-position would lead to a highly unstable intermediate with a positive charge on the nitrogen atom.
A powerful strategy to overcome this low reactivity is the conversion of pyridine to pyridine-N-oxide . The N-oxide group is electron-donating through resonance, activating the ring for electrophilic attack, primarily at the 4-position.[6][7][8] Subsequent deoxygenation provides a facile route to 4-substituted pyridines that are otherwise difficult to synthesize.[8]
Caption: Workflow for Electrophilic Aromatic Substitution on Pyridine.
Nucleophilic Aromatic Substitution (SNAr): A More Favorable Pathway
In contrast to EAS, the electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient when a good leaving group is present at the 2- or 4-position. The preference for these positions is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4] Attack at the 3-position does not allow for this stabilization, making it significantly less favorable.[1][9]
Caption: Generalized Mechanism for SNAr on a 2-Substituted Pyridine.
Comparative Reactivity of Leaving Groups in SNAr on Pyridine
The rate of an SNAr reaction is highly dependent on the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure.
Halopyridines: A Complex Reactivity Trend
For halopyridines, the reactivity order is not as straightforward as in aliphatic nucleophilic substitutions (where I > Br > Cl > F). In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex. A more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect. This often leads to the reactivity order: F > Cl > Br > I .[10][11]
However, this trend can be influenced by the nucleophile and reaction conditions. For instance, with certain nucleophiles, the breakdown of the Meisenheimer intermediate to expel the leaving group can become rate-limiting, which may alter the observed reactivity order.
Sulfonyl Chlorides: Highly Reactive Electrophiles
Pyridyl sulfonyl chlorides are well-established as highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom.[2][12][13] The sulfonyl chloride group is an excellent leaving group due to the ability of the resulting sulfonate anion to delocalize the negative charge over the three oxygen atoms through resonance.[14]
For the purpose of comparing the ease of substitution at a pyridine carbon, we will consider the sulfonate group (-SO₃⁻), the conjugate base of the sulfonic acid, as a leaving group, which is a more analogous comparison to the halide ions. Sulfonates, such as tosylates and mesylates, are known to be excellent leaving groups, generally much better than halides.[15][16]
| Leaving Group on Pyridine Ring | General Reactivity in SNAr | Rationale |
| -F | Very High | Strong inductive electron withdrawal stabilizes the Meisenheimer intermediate. |
| -Cl | High | Good balance of inductive withdrawal and leaving group ability. |
| -Br | Moderate | Weaker inductive effect compared to Cl and F. |
| -I | Moderate | Weakest inductive effect among halogens. |
| -SO₂Cl (as a leaving group) | Exceptionally High (Inferred) | The sulfonate anion is a highly stabilized leaving group due to resonance. |
This table provides a qualitative comparison based on established principles of leaving group ability. Direct quantitative data for the sulfonyl chloride as a leaving group in SNAr on pyridine is not extensively documented.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-pyridine-2-sulfonamide
This protocol details the reaction of pyridine-2-sulfonyl chloride with a primary amine to form a sulfonamide. This is a typical application of pyridyl sulfonyl chlorides in synthesis.
Materials:
-
Pyridine-2-sulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the cooled solution of pyridine-2-sulfonyl chloride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-pyridine-2-sulfonamide.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the sulfonamide N-H proton and the characteristic shifts of the pyridine and benzyl protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Protocol 2: Comparative Reactivity Study of 2-Halopyridines via Competition Experiment
This protocol outlines a method to qualitatively compare the reactivity of different 2-halopyridines in an SNAr reaction with a common nucleophile.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
2-Bromopyridine
-
A suitable nucleophile (e.g., sodium methoxide in methanol)
-
A suitable solvent (e.g., methanol)
-
Internal standard for GC or HPLC analysis (e.g., naphthalene)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare equimolar stock solutions of 2-fluoropyridine, 2-chloropyridine, and 2-bromopyridine in methanol. Also, prepare a stock solution of the internal standard.
-
In a reaction vessel, combine equal volumes of the three 2-halopyridine stock solutions and the internal standard stock solution.
-
Initiate the reaction by adding a solution of sodium methoxide in methanol (e.g., 0.5 equivalents with respect to the total moles of halopyridines).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) and stir.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an acidic solution (e.g., dilute HCl in methanol).
-
Analyze the quenched aliquots by GC or HPLC to determine the relative concentrations of the remaining 2-halopyridines.
-
Plot the concentration of each 2-halopyridine versus time. The rate of disappearance of each substrate will provide a direct comparison of their reactivity.
Data Presentation:
| Time (min) | [2-Fluoropyridine] (relative to internal standard) | [2-Chloropyridine] (relative to internal standard) | [2-Bromopyridine] (relative to internal standard) |
| 0 | 1.00 | 1.00 | 1.00 |
| 15 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
graph Competition_Experiment_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];A [label="Prepare equimolar stock solutions of\n2-halopyridines and internal standard"]; B [label="Combine substrates and internal standard"]; C [label="Initiate reaction with nucleophile"]; D [label="Withdraw and quench aliquots at time intervals"]; E [label="Analyze by GC or HPLC"]; F [label="Plot concentration vs. time to compare rates"]; A -> B; B -> C; C -> D; D -> E; E -> F;
}
Caption: Workflow for the competition experiment to compare halopyridine reactivity.
Conclusion: Strategic Selection of Functional Groups for Pyridine Modification
The choice of functional group on the pyridine ring is a critical decision in the design of a synthetic route. For nucleophilic aromatic substitution, sulfonyl chlorides represent a highly activated functional group, primarily serving as a precursor for the introduction of the pyridylsulfonyl moiety into a wide range of nucleophiles. When comparing leaving groups for SNAr at a pyridine carbon, the established order of reactivity for halogens is generally F > Cl > Br > I, driven by the inductive stabilization of the Meisenheimer intermediate. Although direct quantitative comparisons are scarce, the exceptional stability of the sulfonate anion suggests that it would be a far superior leaving group to the halides.
For electrophilic substitutions, the direct functionalization of pyridine is challenging and typically yields the 3-substituted product. A more effective strategy involves the use of pyridine-N-oxide, which activates the ring and directs electrophiles to the 4-position, followed by deoxygenation.
By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can make informed decisions to strategically functionalize the pyridine ring, enabling the efficient synthesis of complex molecules for drug discovery and development.
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Bioactivity of Sulfonamides from Different Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the development of therapeutic agents. Its versatility, paired with the privileged pyridine scaffold, has given rise to a multitude of compounds with diverse biological activities. The position of the nitrogen atom within the pyridine ring—be it at the 2, 3, or 4-position—profoundly influences the molecule's electronic properties, spatial arrangement, and ultimately, its interaction with biological targets. This guide provides an in-depth, comparative analysis of the bioactivity of sulfonamides derived from 2-pyridyl, 3-pyridyl, and 4-pyridyl scaffolds, offering insights into their anticancer, antibacterial, and anti-inflammatory potential.
The Critical Role of the Pyridine Scaffold
The pyridine ring is a bioisostere of benzene, but the nitrogen atom's presence introduces a dipole moment and the ability to act as a hydrogen bond acceptor. This modification significantly impacts a molecule's solubility, crystal packing, and binding affinity to target proteins. The position of the sulfonamide linkage to the pyridine ring dictates the orientation of the pharmacophore and the electronic distribution across the molecule, leading to distinct structure-activity relationships (SAR) for each scaffold.
Comparative Anticancer Activity
Sulfonamides exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are crucial for pH regulation in tumor cells, and the disruption of microtubule assembly.[1][2] The positioning of the nitrogen in the pyridine scaffold can significantly modulate these activities.
While a direct head-to-head comparison of simple isomeric pyridyl sulfonamides in a single study is not extensively documented, analysis of various reports on pyridine carbothioamides and other derivatives suggests that the substitution pattern on the pyridine ring is a critical determinant of cytotoxicity. For instance, studies on pyridine carbothioamides incorporating a sulfonamide moiety have demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[3]
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Pyridine Sulfonamide Derivatives
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl 4-substituted pyridine-2-carbothioamide sulfonamide (Compound 3) | MCF-7 (Breast) | 1.2 | [3] |
| N-phenyl 4-substituted pyridine-2-carbothioamide sulfonamide (Compound 3) | PC-3 (Prostate) | 4.9 | [3] |
| N-phenyl 4-substituted pyridine-2-carbothioamide sulfonamide (Compound 5) | MCF-7 (Breast) | 9.1 | [3] |
| N-phenyl 4-substituted pyridine-2-carbothioamide sulfonamide (Compound 5) | PC-3 (Prostate) | 1.2 | [3] |
| Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | MCF-7 (Breast) | 152.56 (µg/mL) | [4] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. It serves to illustrate the range of activities observed for sulfonamides with different pyridine-based scaffolds.
The data suggests that the 2-pyridyl scaffold, particularly when incorporated into more complex heterocyclic systems, can yield highly potent anticancer agents. The precise substitution on both the pyridine and the sulfonamide-linked phenyl ring plays a crucial role in optimizing activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: General Workflow of the MTT Assay
Caption: A schematic representation of the MTT assay workflow for determining the cytotoxicity of sulfonamide derivatives.
Comparative Antibacterial Activity
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[5] This inhibition deprives bacteria of folic acid, a crucial component for DNA synthesis and growth.
Studies on the antibacterial properties of pyridyl sulfonamides indicate that the position of the nitrogen atom influences their efficacy. For example, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria.[1] In another study, isoxazolo[5,4-b]pyridine sulfonamide derivatives showed activity against Pseudomonas aeruginosa and Escherichia coli.[4]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Representative Pyridine Sulfonamide Derivatives
| Compound/Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | >25 (mg/mL) | [1] |
| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | >25 (mg/mL) | [1] |
| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli | >25 (mg/mL) | [1] |
| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | 125 | [4] |
| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | Escherichia coli | 125 | [4] |
Note: The data for N-pyridin-3-yl-benzenesulfonamide is presented in mg/mL as reported in the source and indicates significant inhibition at the tested concentrations. Direct comparison with MIC values in µg/mL should be made with caution.
The available data, although not directly comparing the three simple isomers, suggests that the 3-pyridyl and fused pyridyl scaffolds can serve as effective platforms for developing novel antibacterial agents. The specific substitutions on the benzenesulfonamide portion also play a key role in determining the spectrum and potency of activity.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the sulfonamide compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 2: Antibacterial Mechanism of Sulfonamides
Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS), blocking the synthesis of folic acid in bacteria.
Comparative Anti-inflammatory Activity: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated during inflammation and in some cancers.[6] Sulfonamide-containing molecules, such as celecoxib, are known selective COX-2 inhibitors.
A study on pyridine acyl sulfonamide derivatives identified a compound with potent COX-2 inhibitory activity (IC50 of 0.8 µM).[7] This particular compound also demonstrated significant antiproliferative activity against several cancer cell lines.
Table 3: Comparative COX-2 Inhibitory Activity (IC50, µM) of a Representative Pyridine Acyl Sulfonamide Derivative
| Compound | COX-2 IC50 (µM) | Reference |
| Pyridine acyl sulfonamide (Compound 23) | 0.8 | [7] |
While this study does not provide a direct comparison of the 2-, 3-, and 4-pyridyl isomers, it highlights the potential of the pyridine scaffold in designing effective COX-2 inhibitors. The position of the acyl sulfonamide group on the pyridine ring, along with other substituents, would be expected to influence the binding affinity to the COX-2 active site.
Diagram 3: COX-2 Inhibition Pathway
Caption: Pyridyl sulfonamides can inhibit the COX-2 enzyme, reducing the production of prostaglandins and thereby alleviating inflammation and pain.
Conclusion and Future Perspectives
The pyridine scaffold offers a versatile platform for the development of sulfonamide-based therapeutic agents with a wide range of biological activities. While direct comparative studies of 2-pyridyl, 3-pyridyl, and 4-pyridyl sulfonamides are limited, the available evidence strongly suggests that the position of the nitrogen atom in the pyridine ring is a critical determinant of a compound's anticancer, antibacterial, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and evaluation of isomeric pyridyl sulfonamides to elucidate clear structure-activity relationships. Such studies, combining synthetic chemistry, biological screening, and computational modeling, will be invaluable for the rational design of next-generation sulfonamide drugs with enhanced potency and selectivity. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-bromo-6-chloropyridine-3-sulfonamide: An Evaluation of Competing Protocols
Introduction
5-bromo-6-chloropyridine-3-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the prevalence of pyridine sulfonamides in a range of biologically active compounds. The strategic placement of bromo and chloro substituents offers versatile handles for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for screening and lead optimization.
This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 5-bromo-6-chloropyridine-3-sulfonamide. Each protocol is evaluated based on its chemical logic, experimental robustness, and overall efficiency. The insights provided herein are intended to assist researchers in selecting the most appropriate synthetic strategy based on available starting materials, reaction scalability, and desired product purity.
Protocol 1: Direct Chlorosulfonylation and Subsequent Amination
This protocol represents a classical and direct approach to the synthesis of aryl sulfonamides. The synthesis commences with the commercially available 5-bromo-6-chloropyridine, which undergoes electrophilic aromatic substitution to introduce the sulfonyl chloride functionality, followed by amination to yield the target sulfonamide.
Scientific Rationale
The chlorosulfonylation of pyridines is a well-established method for the introduction of a sulfonyl chloride group.[1] The reaction typically proceeds via an electrophilic attack of chlorosulfonic acid on the electron-rich pyridine ring. The subsequent amination of the resulting sulfonyl chloride with an ammonia source is a nucleophilic substitution reaction that is generally high-yielding and straightforward to perform.
Experimental Workflow
References
assessing the purity of commercial 5-Bromo-6-chloropyridine-3-sulfonyl chloride
An Application Scientist's Guide to Assessing the Purity of Commercial 5-Bromo-6-chloropyridine-3-sulfonyl Chloride
In the landscape of pharmaceutical research and development, the starting materials' purity is not merely a quality metric; it is a cornerstone of reproducibility, safety, and regulatory compliance. This compound is a critical building block in synthesizing numerous active pharmaceutical ingredients (APIs). Its reactivity, dictated by the sulfonyl chloride group, makes it susceptible to degradation, primarily through hydrolysis, leading to the corresponding sulfonic acid. This guide provides a comprehensive framework for researchers and drug development professionals to assess the purity of commercial-grade this compound, ensuring the integrity of their synthetic endeavors.
The Criticality of Purity Assessment
The presence of impurities, particularly the hydrolyzed sulfonic acid derivative, can have significant downstream consequences. These include altered reaction kinetics, the formation of unwanted byproducts, and complications in purification processes. Therefore, a multi-pronged analytical approach is essential for a robust purity assessment. This guide will compare and contrast the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
A summary of the primary analytical methods for assessing the purity of this compound is presented below.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV/DAD | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity and resolution for quantifying impurities. | The analyte must be soluble and possess a chromophore. | Purity determination and quantification of known/unknown impurities. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides structural information and can identify unknown impurities. | Lower sensitivity compared to HPLC; requires deuterated solvents. | Structural confirmation and identification of major impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying volatile and semi-volatile impurities. | The analyte must be thermally stable and volatile. | Identification of residual solvents and volatile byproducts. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity assessment due to its high resolving power and sensitivity. A reversed-phase method is typically employed for sulfonyl chlorides.
Workflow for HPLC Purity Assessment
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-chloropyridine-3-sulfonyl chloride
Immediate Safety & Core Directive
This document provides a comprehensive operational plan for the safe handling and disposal of 5-Bromo-6-chloropyridine-3-sulfonyl chloride. This compound is a highly reactive, corrosive, and water-sensitive material. Improper handling can lead to violent reactions, release of toxic gases, and severe chemical burns.[1] The primary directive for disposal is to treat this compound and all contaminated materials as regulated hazardous waste .
Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. Your primary responsibility is to ensure your safety, the safety of your colleagues, and the protection of the environment.
Immediate Hazards:
-
Reacts Violently with Water: Contact with water, including moist air, results in a vigorous exothermic reaction, liberating toxic and corrosive gases like hydrogen chloride and sulfur oxides.[1][2]
-
Corrosive: Causes severe burns to skin, eyes, and the respiratory tract upon contact or inhalation.[1][3]
-
Toxicity: The toxicological properties have not been fully investigated, but pyridine derivatives are often harmful, and the compound is classified as corrosive and toxic for transport.[1][4]
Mandatory Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood.[5][6]
-
Eye Protection: Chemical safety goggles and a full-face shield.[7]
-
Hand Protection: Nitrile rubber gloves are a minimum requirement; consider double-gloving or using heavier-duty butyl rubber gloves for extended handling.[7][8]
-
Body Protection: A flame-retardant lab coat, fully buttoned.[7]
-
Respiratory Protection: Not typically required if handled exclusively within a functioning fume hood. However, a NIOSH-approved respirator with acid gas cartridges should be available for emergency spill response.[9]
Hazard Profile and Chemical Causality
Understanding the reactivity of this compound is fundamental to its safe disposal. The molecule's hazardous nature stems from two key structural features: the sulfonyl chloride group and the halogenated pyridine ring.
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is highly electrophilic, making it susceptible to rapid, exothermic nucleophilic attack. The most common laboratory nucleophile is water. The hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of corrosive fumes and significant heat. This is the scientific basis for its classification as "water-reactive".[2][10]
-
The Halogenated Pyridine Ring: Pyridine and its derivatives are recognized as hazardous substances.[4][11] As a halogenated organic compound, this chemical falls under strict environmental regulations, often mandating disposal via high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants.[6][12][13]
| Parameter | Value / Observation | Source |
| Chemical Formula | C₅H₂BrCl₂NO₂S | - |
| CAS Number | 65001-21-0 | [1] |
| Primary Hazards | Corrosive, Water-Reactive, Toxic | [1] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Bases, Strong Acids, Alcohols, Amines | [1][3] |
| Hazardous Decomp. Products | Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen chloride (HCl), Hydrogen bromide (HBr) | [1] |
| DOT Shipping Name | UN3131, Water-reactive solid, corrosive, n.o.s. | [1] |
Disposal Workflow: A Two-Track Protocol
The guiding principle is waste minimization and containment. The choice of disposal protocol depends entirely on the nature and quantity of the waste.
Experimental Protocols
Protocol A: Standard Procedure for Bulk Quantities and Contaminated Materials
This is the default and most secure method for all waste containing this compound, including unreacted material, contaminated spatulas, weigh boats, gloves, and spill cleanup debris.
Methodology:
-
Waste Segregation: Collect all solid waste in a dedicated, dry, wide-mouth container made of high-density polyethylene (HDPE). Ensure the container is clearly labeled.[4]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Water-Reactive, Corrosive, Toxic"
-
The date of accumulation.
-
-
Container Sealing: Securely seal the container. Do not use containers that cannot provide an airtight seal, as the compound can react with atmospheric moisture.[1]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage location must be segregated from incompatible materials, especially aqueous and flammable liquids.[6][8]
-
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] The ultimate disposal will likely be through high-temperature incineration.[6][12]
Protocol B: Laboratory-Scale Inactivation of Small Residual Quantities (<5g)
This procedure should only be performed by trained personnel with a thorough understanding of the chemical reactivity. The goal is to slowly hydrolyze the sulfonyl chloride to its more stable sulfonic acid salt. This is a hazardous operation that generates heat and fumes.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large beaker (at least 10x the volume of the base solution needed) containing a stir bar and a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. Place this beaker in a larger container to create an ice bath. Begin stirring.[5]
-
Causality: The large beaker prevents overflow from potential foaming or gas evolution. The ice bath and stirring are critical to dissipate the heat from the exothermic hydrolysis reaction, preventing it from boiling and splashing.[5][10] Using a weak base like sodium bicarbonate provides a more controlled reaction compared to a strong base.
-
-
Slow Addition: Using a spatula, add the this compound in very small portions to the vortex of the stirring basic solution.[5]
-
CRITICAL: Never add the solution to the sulfonyl chloride. Adding the base to the chemical will create a localized, highly concentrated, and uncontrollable exothermic reaction.[5]
-
-
Reaction Monitoring: After each addition, wait for the visible reaction (fizzing, heat generation) to subside before adding the next portion. The entire process should be conducted slowly and deliberately.
-
Neutralization and Verification: Once all the material has been added and the reaction has ceased, continue stirring for at least one hour to ensure complete hydrolysis. Check the pH of the solution. If it is acidic, add more base until the pH is between 6 and 8.
-
Final Disposal: Even after neutralization, the resulting solution contains halogenated organic salts and should be treated as hazardous waste. Transfer the neutralized solution to a labeled hazardous waste container for aqueous waste and arrange for professional disposal as described in Protocol A.[4]
Spill Management Protocol
-
Evacuate & Ventilate: Immediately alert others in the area and evacuate. Ensure the chemical fume hood is operating at maximum capacity.[5]
-
Restrict Access: Secure the area to prevent entry.
-
Don PPE: Don the mandatory PPE as described in Section 1, including respiratory protection if the spill is large or outside a fume hood.
-
Containment: Do NOT use water or combustible materials like paper towels or sawdust.[5] Cover the spill with a dry, inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, dry, sealable hazardous waste container.[1][14]
-
Decontamination: Wipe the spill area with a cloth lightly dampened with a non-aqueous solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[4]
-
Reporting: Report the incident to your supervisor and EHS office, regardless of the spill size.
References
- 1. fishersci.com [fishersci.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. 5.imimg.com [5.imimg.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
